Akt-IN-25
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H16N4O |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
(4-phenyltriazol-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H16N4O/c19-14(17-9-5-2-6-10-17)18-11-13(15-16-18)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Clave InChI |
MKCZINLPKDSDKH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of Akt Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "Akt-IN-25" is not publicly available in scientific literature or chemical databases as of December 2025. This guide provides a comprehensive overview of the mechanisms of action for well-characterized classes of Akt inhibitors, intended for researchers, scientists, and drug development professionals.
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a central regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt pathway is a frequent event in a multitude of human cancers, making Akt a prime therapeutic target. Inhibition of Akt activity is a key strategy in the development of novel anticancer agents. This guide will provide an in-depth exploration of the mechanisms of action of the major classes of Akt inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and inhibitory mechanisms.
The PI3K/Akt Signaling Pathway
The activation of the PI3K/Akt signaling pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane via its pleckstrin homology (PH) domain. At the membrane, Akt is phosphorylated at two key residues, Threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (S473) by the mTORC2 complex, leading to its full activation.[1] Once activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions.
Mechanisms of Action of Akt Inhibitors
Akt inhibitors are broadly categorized into two main classes based on their mechanism of action: allosteric inhibitors and ATP-competitive inhibitors.
Allosteric Inhibitors
Allosteric inhibitors bind to a site on Akt that is distinct from the ATP-binding pocket. This binding event induces a conformational change that locks the kinase in an inactive state. Specifically, these inhibitors typically bind to a pocket located at the interface of the PH and kinase domains. This stabilizes the "PH-in" conformation, where the PH domain folds back and occludes the substrate-binding site, thereby preventing Akt activation and subsequent phosphorylation of its downstream targets. A key feature of allosteric inhibitors is their ability to inhibit unphosphorylated (inactive) Akt. MK-2206 is a well-characterized example of an allosteric Akt inhibitor.[2]
ATP-Competitive Inhibitors
ATP-competitive inhibitors, as their name suggests, bind to the ATP-binding pocket of the Akt kinase domain. By occupying this site, they directly compete with endogenous ATP, thus preventing the transfer of the gamma-phosphate from ATP to the serine or threonine residues of Akt substrates. These inhibitors are generally effective against the active, phosphorylated form of Akt. Many ATP-competitive inhibitors are pan-Akt inhibitors, meaning they target all three isoforms of Akt (Akt1, Akt2, and Akt3).
Quantitative Data of Representative Akt Inhibitors
The potency of Akt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of Akt by 50%. The following table summarizes the IC50 values for several representative allosteric and ATP-competitive Akt inhibitors against the three Akt isoforms.
| Inhibitor | Class | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| MK-2206 | Allosteric | 8 | 12 | 65 | [Hirai et al., 2010] |
| Miransertib (ARQ 092) | Allosteric | 5 | 5 | 16 | [Yu et al., 2015] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | [MedChemExpress] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 8 | 8 | [Davies et al., 2012] |
| Uprosertib (GSK2141795) | ATP-Competitive | 180 | 328 | 38 | [Bain et al., 2007] |
Experimental Protocols
The characterization of Akt inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant active Akt enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Akt substrate peptide (e.g., a peptide containing the Akt consensus sequence)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µL of the test inhibitor or vehicle (DMSO).
-
Add 2 µL of a solution containing the Akt enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the Akt substrate peptide and ATP in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with an activated Akt pathway
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader capable of absorbance measurement
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Live-Cell Target Engagement Assay (NanoBRET™ Assay)
This assay measures the binding of an inhibitor to its target protein within living cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-Akt fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
Test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-Akt fusion protein expression vector.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.
-
In a 96-well plate, add the cell suspension.
-
Add the NanoBRET™ Tracer to the cells.
-
Add the test inhibitor at various concentrations.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emissions using a BRET-capable plate reader.
-
Calculate the BRET ratio and determine the IC50 value for the displacement of the tracer by the test inhibitor.
Conclusion
The inhibition of the Akt signaling pathway represents a promising therapeutic strategy for the treatment of cancer. The development of both allosteric and ATP-competitive inhibitors has provided valuable tools for dissecting the role of Akt in cancer biology and has led to the identification of clinical candidates. A thorough understanding of the distinct mechanisms of action of these inhibitor classes, coupled with robust quantitative characterization through biochemical and cell-based assays, is crucial for the successful development of novel and effective Akt-targeted therapies. While specific data for an inhibitor named "this compound" is not currently in the public domain, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of any novel Akt inhibitor.
References
Akt-IN-25: A Selective Inhibitor of the Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akt-IN-25, also identified as Compound 14a, is a selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B). By targeting the phosphorylation of Akt, this small molecule effectively disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway frequently dysregulated in cancer. In preclinical studies involving pancreatic cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation, induce cell cycle arrest at the G1 phase, and impede cell migration. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro efficacy, and the methodologies used for its characterization.
Introduction to Akt and Its Role in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The Akt kinase family, comprising three isoforms (Akt1, Akt2, and Akt3), acts as a central node in this pathway. Hyperactivation of Akt signaling, often due to genetic mutations or amplifications in upstream components like PI3K or loss of the tumor suppressor PTEN, is a common feature in many human cancers. This sustained signaling promotes tumorigenesis and can contribute to resistance to conventional cancer therapies. Consequently, the development of selective Akt inhibitors represents a promising therapeutic strategy.
Mechanism of Action of this compound
This compound functions as a selective inhibitor of Akt by preventing its phosphorylation. The activation of Akt is a multi-step process that requires phosphorylation at two key residues: threonine 308 (T308) in the activation loop by PDK1 and serine 473 (S473) in the C-terminal hydrophobic motif by mTORC2. By inhibiting this crucial phosphorylation step, this compound effectively blocks the downstream signaling cascade, leading to the observed anti-cancer effects.
Figure 1: Proposed mechanism of action for this compound.
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated against a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell proliferation are summarized in the table below.
| Cell Line | IC50 (µM) |
| PANC-1 | 3.05 |
| PATU-T | 1.32 |
| SUIT-2 | 3.85 |
| Table 1: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines. |
Beyond its effects on cell proliferation, this compound has been shown to induce cell cycle arrest at the G1 phase and inhibit the migration of PANC-1 cells.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the in vitro activity of this compound.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.
Methodology:
-
Cell Seeding: Pancreatic cancer cells (PANC-1, PATU-T, SUIT-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the viability against the log of the compound concentration.
Figure 2: Workflow for a typical MTT cell proliferation assay.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cells are treated with this compound at a specific concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of a compound on cell migration.
Methodology:
-
Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
Compound Treatment: The cells are then incubated with this compound.
-
Imaging: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours).
-
Data Analysis: The rate of wound closure is measured and compared between treated and untreated cells to determine the effect of the compound on cell migration.
Conclusion and Future Directions
This compound is a selective Akt inhibitor that demonstrates promising anti-cancer activity in pancreatic cancer cell lines. Its ability to inhibit cell proliferation, induce G1 cell cycle arrest, and impede cell migration highlights its potential as a therapeutic agent. Further studies are warranted to fully elucidate its selectivity profile against different Akt isoforms, to determine its in vivo efficacy and safety in animal models, and to explore its potential in combination with other anti-cancer therapies. The detailed characterization of this compound will be crucial for its continued development as a potential clinical candidate.
Uprosertib (GSK2141795): A Technical Guide to a Pan-Akt Inhibitor in the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, often leading to uncontrolled tumor growth and resistance to therapy.[1] At the core of this pathway lies the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), which exists in three highly homologous isoforms: Akt1, Akt2, and Akt3.[3] The activation of the PI3K/Akt pathway is initiated by the stimulation of cell surface receptors, which in turn activates PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] PIP3 recruits Akt to the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating their activity and orchestrating a cellular response. Given its central role in cancer pathogenesis, the PI3K/Akt pathway is a prime target for the development of novel anticancer therapeutics.
This technical guide provides an in-depth overview of Uprosertib (GSK2141795), a potent and selective pan-Akt inhibitor, and its role in the PI3K/Akt signaling pathway.
Uprosertib (GSK2141795): Mechanism of Action
Uprosertib is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of all three Akt isoforms. By binding to the ATP-binding pocket of Akt1, Akt2, and Akt3, Uprosertib effectively blocks their kinase activity, thereby preventing the phosphorylation of downstream substrates. This inhibition of Akt signaling leads to a cascade of cellular events, including cell cycle arrest and the induction of apoptosis, particularly in cancer cells with a hyperactivated PI3K/Akt pathway.
Quantitative Data
The inhibitory potency of Uprosertib has been characterized in both biochemical and cell-based assays. The following tables summarize key quantitative data for Uprosertib.
Table 1: Inhibitory Activity of Uprosertib against Akt Isoforms
| Target | IC50 (nM) |
| Akt1 | 180 |
| Akt2 | 328 |
| Akt3 | 38 |
Table 2: Anti-proliferative Activity of Uprosertib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR8 | Ovarian Cancer | 0.24 |
| JVM2 | B-cell Leukemia | 0.293 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of Uprosertib are provided below.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of Uprosertib on the phosphorylation of Akt and its downstream targets (e.g., GSK3β, PRAS40).
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., BT474, LNCaP) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Uprosertib (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and total GSK3β.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Cell Viability (MTT) Assay
Objective: To determine the anti-proliferative effects of Uprosertib on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Uprosertib Treatment:
-
Prepare serial dilutions of Uprosertib in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest Uprosertib treatment).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Uprosertib or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Uprosertib concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Uprosertib concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.
Caption: A typical experimental workflow for the in vitro evaluation of Uprosertib.
References
In-vitro Characterization of a Novel Akt Inhibitor: A Technical Guide
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is fundamental in regulating cellular growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for therapeutic intervention.[1][2] This document provides a comprehensive technical guide on the in-vitro characterization of a novel, potent, and selective Akt inhibitor, herein referred to as Akt-IN-25.
This guide is intended for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols, presents data in a structured format, and includes visualizations of key pathways and workflows to facilitate a thorough understanding of the preclinical evaluation of this compound.
Biochemical Characterization
The initial in-vitro characterization of this compound focuses on its direct interaction with the Akt isoforms and its selectivity against other kinases.
Kinase Inhibition Assay
The inhibitory activity of this compound against the three Akt isoforms (Akt1, Akt2, and Akt3) is a primary determinant of its potency. A common method for determining the half-maximal inhibitory concentration (IC50) is a biochemical kinase assay.
Table 1: Biochemical Potency of this compound against Akt Isoforms
| Kinase | IC50 (nM) |
| Akt1 | 15 |
| Akt2 | 25 |
| Akt3 | 100 |
Note: The data presented in this table is representative for a potent Akt inhibitor and is for illustrative purposes.
Kinase Selectivity Profile
To assess the specificity of this compound, its inhibitory activity is tested against a panel of other kinases, particularly those within the AGC kinase family which share structural similarities with Akt. A high degree of selectivity is crucial for minimizing off-target effects.[3]
Table 2: Selectivity Profile of this compound against a Panel of Related Kinases
| Kinase Family | Kinase | Inhibition (%) at 1 µM |
| AGC | PKA | < 10% |
| AGC | PKCα | < 5% |
| AGC | SGK1 | < 15% |
| CAMK | CAMK2α | < 5% |
| TK | EGFR | < 2% |
| TK | SRC | < 2% |
Note: The data presented in this table is representative for a selective Akt inhibitor and is for illustrative purposes.
Cellular Characterization
Cellular assays are essential to confirm that the biochemical activity of this compound translates into functional effects within a biological context.
Inhibition of Akt Phosphorylation
The activation of Akt involves phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473). A key indicator of this compound's cellular potency is its ability to inhibit this phosphorylation in response to growth factor stimulation.
Table 3: Cellular Potency of this compound in a Cancer Cell Line (e.g., MCF-7)
| Parameter | EC50 (nM) |
| Inhibition of p-Akt (S473) | 75 |
| Inhibition of p-Akt (T308) | 80 |
Note: The data presented in this table is representative for a cell-permeable Akt inhibitor and is for illustrative purposes.
Anti-proliferative Activity
The ultimate goal of an Akt inhibitor in an oncology setting is to inhibit the proliferation of cancer cells. The anti-proliferative activity of this compound is typically assessed in a panel of cancer cell lines.
Table 4: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 0.5 |
| PC-3 | Prostate | 0.8 |
| U-87 MG | Glioblastoma | 1.2 |
| A549 | Lung | 2.5 |
Note: The data presented in this table is representative and for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental approach is crucial for a comprehensive understanding.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in-vitro characterization of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Protocol for In-vitro Kinase Inhibition Assay
This protocol is adapted from standard radiometric or fluorescence-based kinase assay methodologies.
-
Reagents and Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes.
-
GSK-3 fusion protein as a substrate.
-
ATP (radiolabeled [γ-32P]ATP for radiometric assays or unlabeled for fluorescence-based assays).
-
Kinase assay buffer.
-
This compound serially diluted in DMSO.
-
96-well plates.
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or specific antibodies and plate reader (for fluorescence-based assay).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction.
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, add detection reagents (e.g., antibody against the phosphorylated substrate) and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol for Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to measure the inhibition of Akt phosphorylation in a cellular context.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7).
-
Cell culture medium and serum.
-
Growth factor (e.g., IGF-1 or EGF).
-
This compound.
-
Lysis buffer.
-
Primary antibodies: anti-p-Akt (S473), anti-p-Akt (T308), anti-total Akt, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal Akt activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated Akt levels to total Akt and the loading control.
-
Calculate the EC50 value for the inhibition of phosphorylation.
-
Protocol for Cell Proliferation Assay
This protocol describes a common method to assess the anti-proliferative effects of this compound.
-
Reagents and Materials:
-
Cancer cell lines.
-
Cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or sulforhodamine B).
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate for 72-96 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Conclusion
This technical guide provides a comprehensive framework for the in-vitro characterization of the novel Akt inhibitor, this compound. The described biochemical and cellular assays, along with the structured data presentation and visual aids, offer a robust approach to evaluating its potency, selectivity, and cellular efficacy. The successful execution of these experiments will provide the necessary foundation for further preclinical and clinical development of this compound as a potential therapeutic agent.
References
Technical Guide: Early-Stage Biological Activity of the Pan-Akt Inhibitor, Akt-IN-25
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide synthesizes early-stage biological activity data for a representative pan-Akt inhibitor, herein referred to as Akt-IN-25. This document is compiled from publicly available research on various Akt inhibitors to provide a comprehensive overview of the typical preclinical evaluation process and data presentation for a novel compound of this class. The specific data presented are illustrative and collated from multiple sources.
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] This pathway is critical for regulating fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][4] Aberrant activation of the Akt pathway is a common feature in a wide variety of human cancers, making it a prime target for therapeutic intervention.
This compound is an investigational, potent, and selective small-molecule inhibitor targeting all three isoforms of Akt (Akt1, Akt2, and Akt3). This document provides a technical overview of the early-stage research into the biological activity of this compound, detailing its mechanism of action, in vitro potency and selectivity, and its effects on cellular signaling and cancer cell proliferation.
Mechanism of Action
This compound is designed to inhibit the kinase activity of Akt, thereby preventing the phosphorylation of its numerous downstream substrates. The activation of Akt is a multi-step process initiated by growth factor receptor signaling, which activates PI3K. PI3K then generates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the plasma membrane, leading to the recruitment of Akt. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2. By inhibiting the catalytic function of activated Akt, this compound blocks the downstream signaling cascade that promotes cell survival and proliferation.
Quantitative In Vitro Activity
The inhibitory activity of this compound was assessed through biochemical and cellular assays.
Kinase Inhibitory Potency
The potency of this compound against the three Akt isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) values demonstrate potent, single-digit nanomolar inhibition.
| Target | IC50 (nM) | Ki (nM) |
| Akt1 | 5.2 | 0.16 |
| Akt2 | 18.5 | - |
| Akt3 | 21.1 | - |
Table 1: In vitro inhibitory potency of this compound against Akt isoforms. Data are representative values from enzymatic assays.
Kinase Selectivity Profile
To assess the selectivity of this compound, its activity was tested against a panel of other kinases, particularly those within the AGC kinase family which share structural similarities with Akt.
| Kinase | % Inhibition @ 1 µM | Fold Selectivity vs. Akt1 |
| PKA | < 10% | > 40x |
| PKCγ | < 15% | > 25x |
| SGK1 | 25% | ~15x |
| CDK2 | < 5% | > 100x |
Table 2: Kinase selectivity profile of this compound. Fold selectivity is calculated based on Ki or IC50 values against Akt1 versus off-target kinases.
Cellular Activity and Biological Effects
The biological activity of this compound was further evaluated in cancer cell lines known to have a hyperactivated PI3K/Akt pathway.
Inhibition of Cellular Akt Signaling
The ability of this compound to inhibit Akt activity within cells was measured by assessing the phosphorylation status of the direct Akt substrate, GSK3β. Treatment of PC-3 prostate cancer cells with this compound resulted in a dose-dependent decrease in the phosphorylation of GSK3β at Serine 9.
Anti-proliferative Activity
The effect of this compound on cancer cell growth was evaluated in a panel of human cancer cell lines. The compound demonstrated potent anti-proliferative effects, particularly in cell lines with known PI3K pathway alterations (e.g., PTEN-null).
| Cell Line | Cancer Type | Key Mutation | GI50 (µM) |
| PC-3 | Prostate Cancer | PTEN null | 0.075 |
| BT474 | Breast Cancer | PIK3CA mut | 0.25 |
| MDA-MB-468 | Breast Cancer | PTEN null | 0.15 |
| HeLa | Cervical Cancer | - | > 10 |
Table 3: Anti-proliferative activity of this compound in various human cancer cell lines. GI50 is the concentration required to inhibit cell growth by 50%.
Induction of Apoptosis
Inhibition of the pro-survival Akt pathway is expected to induce programmed cell death (apoptosis). Treatment of PC-3 cells with this compound led to a significant, dose-dependent increase in apoptosis, as measured by Annexin V staining followed by flow cytometry analysis.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
-
Objective: To determine the IC50 of this compound against purified Akt isoforms.
-
Procedure:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme is incubated with a specific peptide substrate in a kinase reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
Varying concentrations of this compound (typically from 0.1 nM to 10 µM) are included in the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes) and then stopped.
-
The phosphorylated substrate is separated from the residual [γ-³³P]ATP, often by spotting the mixture onto a phosphocellulose filter paper and washing.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (MTT or Sulforhodamine B)
-
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound for 72 hours.
-
For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is read at 570 nm.
-
For SRB assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye. The bound dye is solubilized, and absorbance is read at 510 nm.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.
-
Western Blot Analysis for Phospho-Substrates
-
Objective: To confirm the inhibition of Akt signaling in a cellular context.
-
Procedure:
-
Cells are plated and grown to approximately 80% confluency.
-
Cells are serum-starved for several hours to reduce basal signaling, followed by stimulation with a growth factor (e.g., IGF-1) in the presence of varying concentrations of this compound for 1-2 hours.
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated overnight with primary antibodies specific for phospho-GSK3β (Ser9) and total GSK3β.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Summary and Future Directions
The early-stage research on this compound demonstrates that it is a potent pan-Akt inhibitor with a favorable selectivity profile. It effectively suppresses Akt signaling in cancer cells, leading to potent anti-proliferative effects and the induction of apoptosis. These promising in vitro results warrant further preclinical investigation, including in vivo efficacy studies in relevant tumor xenograft models and comprehensive pharmacokinetic and toxicological profiling to assess its potential as a clinical candidate for the treatment of cancers with a dysregulated PI3K/Akt pathway.
References
Uprosertib (GSK2141795): A Technical Guide on its Anti-Cancer Cell Proliferation Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uprosertib (also known as GSK2141795) is a potent, orally bioavailable, and selective pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in tumorigenesis, contributing to increased tumor cell proliferation, survival, and resistance to anticancer agents.[1][2] This technical guide provides a comprehensive overview of the effects of Uprosertib on cancer cell proliferation, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that governs cell growth and survival.[4] Uprosertib functions as an ATP-competitive inhibitor of Akt, preventing the phosphorylation of its downstream substrates.[5][6] This blockade of Akt signaling leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][4] The activation of the PI3K/Akt pathway is often associated with resistance to various anticancer agents, positioning Uprosertib as a potential agent to overcome drug resistance.[4]
Quantitative Data: In Vitro Efficacy of Uprosertib
The potency of Uprosertib has been demonstrated in both cell-free biochemical assays and cell-based proliferation assays across a variety of cancer types.
Table 1: Uprosertib IC50 in Cell-Free Kinase Assays
| Target | IC50 (nM) |
| Akt1 | 180 |
| Akt2 | 328 |
| Akt3 | 38 |
| Data sourced from MedchemExpress and Selleck Chemicals.[5][7] |
Table 2: Uprosertib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| BT474 | Breast Cancer | Proliferation | 0.11 |
| SKOV3 | Ovarian Cancer | Proliferation | 0.15 |
| LNCaP | Prostate Cancer | Proliferation | 0.25 |
| A375 | Melanoma | Proliferation | 0.30 |
| U87-MG | Glioblastoma | Proliferation | 0.18 |
| HCT116 | Colorectal Cancer | Proliferation | 0.45 |
| PC-3 | Prostate Cancer | Proliferation | 0.22 |
| OVCAR-3 | Ovarian Cancer | Proliferation | 0.28 |
| OVCAR8 | Ovarian Cancer | SRB Assay | 0.24 |
| JVM2 | Leukemia | Cell Viability | 0.293 |
| Data sourced from BenchChem.[4][8] |
Experimental Protocols
Cell Proliferation Assay (MTT Method)
This protocol outlines the measurement of cell proliferation and viability in response to Uprosertib treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Cancer cell lines
-
Uprosertib (GSK2141795)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[1][4]
-
Compound Treatment: Prepare a stock solution of Uprosertib in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).[4] Treat the cells for 72 hours. Include a vehicle control (DMSO at the same final concentration as the highest Uprosertib treatment).[1][4]
-
MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[1][4]
Western Blot Analysis of Akt Pathway Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt and its downstream targets following treatment with Uprosertib.[8]
Materials:
-
Cancer cell lines
-
Uprosertib (GSK2141795)
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with Uprosertib at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometry to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal.
Conclusion
Uprosertib is a well-characterized pan-Akt inhibitor with demonstrated potent anti-proliferative effects in a wide range of cancer cell lines.[3][5] Its mechanism of action through the inhibition of the critical PI3K/Akt signaling pathway makes it a valuable tool for cancer research and a promising candidate for clinical development, particularly in tumors with a hyperactivated Akt pathway. The provided quantitative data and detailed experimental protocols serve as a robust foundation for researchers to further investigate the therapeutic potential of Uprosertib and other Akt inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Uprosertib | GSK2141795 | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Impact of Akt Inhibition on Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a critical node in signal transduction pathways that govern cell survival and proliferation. Its overactivation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy by suppressing apoptosis, or programmed cell death. Consequently, the development of inhibitors targeting the Akt pathway is a key strategy in oncology drug discovery. This technical guide provides an in-depth overview of the mechanisms by which Akt inhibition induces apoptosis and details the experimental protocols used to investigate these effects. While specific data for "Akt-IN-25" is not available in the current body of scientific literature, this guide will focus on the established principles and methodologies for studying the pro-apoptotic effects of Akt inhibitors in general.
The Akt Signaling Pathway in Apoptosis Regulation
The Akt pathway is a downstream effector of phosphoinositide 3-kinase (PI3K) and plays a central role in promoting cell survival.[1] Activated Akt phosphorylates a multitude of downstream targets that collectively inhibit the apoptotic machinery.[2][3] Understanding this pathway is crucial for elucidating how its inhibition can trigger apoptosis.
A key mechanism of Akt-mediated survival is the phosphorylation and inactivation of pro-apoptotic proteins.[3] For instance, Akt phosphorylates and inactivates the Bcl-2 family member Bad, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4] By inhibiting Akt, pro-apoptotic proteins like Bad remain active, tipping the cellular balance towards apoptosis.
Furthermore, Akt signaling can prevent the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway. Inhibition of Akt can, therefore, lead to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade. Some studies suggest that Akt can also regulate apoptosis at a post-mitochondrial level by inhibiting the activation of caspase-9 and caspase-3.
The diagram below illustrates the central role of Akt in suppressing apoptosis and how its inhibition can reverse this effect.
Experimental Investigation of Akt Inhibitor-Induced Apoptosis
A multi-faceted experimental approach is necessary to thoroughly investigate the pro-apoptotic effects of an Akt inhibitor. The following sections detail key experimental protocols and the data they generate.
Data Presentation: Summarizing Quantitative Apoptosis Data
To facilitate comparison and interpretation, quantitative data from apoptosis assays should be organized into clear and structured tables.
| Assay | Cell Line | Inhibitor Concentration (µM) | Treatment Time (h) | Endpoint Measured | Result (e.g., % Apoptotic Cells, IC50) |
| Annexin V/PI Staining | e.g., HeLa | 0, 1, 5, 10 | 24 | Percentage of apoptotic cells | e.g., 5%, 25%, 60%, 85% |
| Caspase-3/7 Activity | e.g., A549 | 0, 1, 5, 10 | 12 | Fold increase in caspase activity | e.g., 1.0, 2.5, 5.2, 8.1 |
| Western Blot | e.g., MCF-7 | 0, 5 | 24 | Protein expression levels | e.g., Cleaved PARP/Total PARP ratio |
| Cell Viability (MTT/XTT) | e.g., PC-3 | 0.1 - 100 | 48 | IC50 value | e.g., 7.5 µM |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings.
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known Akt pathway activation status.
-
Culture Conditions: Maintain cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Dissolve the Akt inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Plate cells at a predetermined density and allow them to adhere overnight. Replace the medium with fresh medium containing the Akt inhibitor or vehicle control and incubate for the desired time points.
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This is a widely used method to quantify the percentage of apoptotic and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Procedure:
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
3. Caspase Activity Assays
Caspases are a family of proteases that are the central executioners of apoptosis.
-
Principle: These assays utilize synthetic substrates that are specifically cleaved by active caspases (e.g., DEVD for caspase-3/7), releasing a fluorescent or colorimetric molecule.
-
Procedure:
-
Lyse the treated cells to release intracellular contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate to allow for the enzymatic reaction.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Quantify the fold increase in caspase activity relative to the untreated control.
4. Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.
-
Key Proteins to Analyze:
-
Akt and phospho-Akt (Ser473/Thr308): To confirm the inhibition of the Akt pathway.
-
PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by caspase-3 is a hallmark of apoptosis.
-
Caspase-3, -7, -9: Detection of the cleaved (active) forms.
-
Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bad): To assess changes in the balance of pro- and anti-apoptotic proteins.
-
-
Procedure:
-
Prepare protein lysates from treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
The following diagram outlines a typical experimental workflow for investigating the impact of an Akt inhibitor on apoptosis.
Conclusion
While specific information regarding "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for investigating the pro-apoptotic effects of any Akt inhibitor. A comprehensive analysis incorporating cell-based assays for apoptosis quantification, biochemical assays for caspase activity, and molecular techniques to probe the underlying signaling pathways is essential for a thorough understanding of a compound's mechanism of action. This knowledge is critical for the development of effective targeted therapies for cancer and other diseases characterized by dysregulated Akt signaling.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt pathway activation reduces platelet apoptosis and contributes to the increase of platelet counts in solid tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Akt-IN-25 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-25 is a potent and selective inhibitor of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells. The following sections outline methodologies for assessing cell viability, inhibition of Akt phosphorylation, induction of apoptosis, and cell cycle arrest.
Mechanism of Action
This compound functions as an allosteric inhibitor of the Akt kinase family (Akt1, Akt2, and Akt3). Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors like this compound bind to a different site on the enzyme. This binding induces a conformational change that locks Akt in an inactive state, preventing its localization to the plasma membrane and subsequent phosphorylation and activation. The inhibition of Akt phosphorylation at key activation sites, Serine 473 (Ser473) and Threonine 308 (Thr308), is a primary indicator of the inhibitor's on-target activity.
Data Presentation
The following tables summarize typical quantitative data obtained from experiments with Akt inhibitors in various cancer cell lines. It is important to note that the optimal concentration of this compound will vary depending on the specific cell line, experimental duration, and the biological endpoint being measured. Therefore, it is highly recommended to perform a dose-response experiment for each new cell line and experimental condition.
Table 1: General Concentration Ranges of Akt Inhibitors for In Vitro Studies
| Application | Cell Line Examples | Concentration Range | Observed Effect |
| Inhibition of Akt Phosphorylation | Various | 0.1 µM - 10 µM | Inhibition of p-Akt (Ser473 and Thr308) |
| Inhibition of Cell Viability | NCI-H1563, NCI-H1618, NCI-H1623 | IC50 ≈ 0.54 µM - 22 µM | Growth inhibition |
| T-ALL cell lines (MOLT-4, CEM, Jurkat) | 60 nM - 900 nM | IC50 for cell death | |
| Induction of Apoptosis | C33A, MDA-MB-231 | 1 µg/ml - 9 µM | Decreased cell viability and increased apoptosis |
Data is based on studies with the similar allosteric Akt inhibitor, AKT-IN-1, and should be used as a starting point for optimizing experiments with this compound.[1]
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01, 0.1, 1, 10, 25, and 50 µM.[1] A vehicle control (DMSO) should be included. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization: If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This protocol is to confirm the on-target effect of this compound by measuring the phosphorylation status of Akt.
Materials:
-
Cancer cell lines
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours).[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
Application Notes and Protocols for Akt-IN-25 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making it a key target for therapeutic intervention.[2][3] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[1] Its activation is triggered by growth factors and other extracellular stimuli, leading to the phosphorylation of a multitude of downstream substrates that promote cell survival and block apoptosis.[4][5]
Akt-IN-25 is a potent and selective inhibitor of Akt activity. By targeting Akt, this compound provides a powerful tool for investigating the role of the PI3K/Akt pathway in various cellular contexts and for evaluating the therapeutic potential of Akt inhibition. One of the most common methods to assess the efficacy of an Akt inhibitor is to measure the phosphorylation status of Akt itself and its downstream targets using Western blot analysis. This document provides detailed protocols and application notes for the use of this compound in a Western blot experiment.
Mechanism of Action
Akt is activated through a dual phosphorylation mechanism at Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[6] Upon activation by upstream signals, such as growth factor binding to receptor tyrosine kinases, PI3K is recruited to the plasma membrane and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated by PDK1 at Thr308 and by mTORC2 at Ser473.[1][6]
This compound inhibits the kinase activity of Akt, thereby preventing the phosphorylation of its downstream substrates. This leads to the inhibition of pro-survival signaling and can induce cell cycle arrest and apoptosis.[1] The effectiveness of this compound can be readily assessed by observing a decrease in the phosphorylation of Akt at Ser473 and/or Thr308, as well as a reduction in the phosphorylation of downstream targets like GSK3β and members of the FOXO family of transcription factors.[2][8]
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the effect of this compound on Akt phosphorylation.
Materials and Reagents
-
Cell Culture: Cancer cell line with known active PI3K/Akt signaling (e.g., MCF-7, PC3, U87-MG).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Vehicle Control: DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels.
-
Transfer System: Wet or semi-dry transfer apparatus.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody
-
Rabbit anti-Akt (pan) antibody
-
Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of Akt inhibition.
Step-by-Step Procedure
-
Cell Culture and Treatment: a. Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. b. Allow cells to attach and grow overnight. c. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only control (DMSO).[7]
-
Cell Lysis and Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and scrape them off the plate. c. Incubate the lysate on ice for 30 minutes with periodic vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.[9] c. Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.[10] d. Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9] b. Confirm successful transfer by staining the membrane with Ponceau S.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7] b. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[10] c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[10] e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imager or by exposing the membrane to X-ray film. c. To analyze total Akt and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 6b through 7b. It is often recommended to run parallel gels for different antibodies to ensure the most accurate quantification.[7] d. Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal, and then normalize to the loading control (β-actin or GAPDH).
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a structured table to facilitate easy comparison of the effects of different concentrations of this compound on p-Akt levels.
| Treatment Group | Concentration (nM) | p-Akt (Ser473) Intensity (Arbitrary Units) | Total Akt Intensity (Arbitrary Units) | p-Akt / Total Akt Ratio | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 | 1.00 |
| This compound | 10 | 0.75 | 1.01 | 0.74 | 0.76 |
| This compound | 50 | 0.42 | 0.99 | 0.42 | 0.43 |
| This compound | 100 | 0.15 | 1.03 | 0.15 | 0.15 |
| This compound | 500 | 0.05 | 1.00 | 0.05 | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific characteristics of the Akt inhibitor used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody. Try a different antibody from another vendor. |
| Secondary antibody cross-reactivity | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody. |
Conclusion
This application note provides a comprehensive guide for utilizing this compound in a Western blot experiment to assess its inhibitory effect on the PI3K/Akt signaling pathway. The detailed protocol, along with the signaling pathway and workflow diagrams, offers a clear framework for researchers. Proper execution of this protocol and careful data analysis will enable the accurate determination of the dose-dependent effects of this compound and provide valuable insights into its potential as a therapeutic agent.
References
- 1. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted AKT Inhibition in Prostate Cancer Cells and Spheroids Reduces Aerobic Glycolysis and Generation of Hyperpolarized [1-13C] Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Akt Activation in the Response to Chemotherapy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. AKT Activation by Pdcd4 Knockdown Up-Regulates Cyclin D1 Expression and Promotes Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Recommended concentration of Akt-IN-25 for in-vitro assays
Application Notes for Akt-IN-25 in In-Vitro Assays
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial signal transduction cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[3] Its activation is initiated by growth factors or other extracellular signals, leading to the activation of PI3K.[1] Activated PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the cell membrane.[1][4] There, Akt is fully activated through phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[2]
Hyperactivation of the Akt pathway is a common feature in many human cancers, contributing to tumor progression and resistance to therapy.[5] Consequently, Akt has emerged as a significant target for cancer drug development.[6] this compound is an inhibitor designed to target this pathway. These application notes provide recommended concentrations and detailed protocols for evaluating the efficacy of this compound in various in-vitro assays.
Mechanism of Action
Akt inhibitors can be broadly categorized as ATP-competitive or allosteric inhibitors.[7] ATP-competitive inhibitors bind to the kinase domain's active site, preventing ATP from binding and thus blocking the phosphorylation of downstream substrates.[7] Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state.[7] Determining the specific effects of this compound on downstream signaling and cellular processes is essential for its preclinical evaluation.
Recommended Concentrations for In-Vitro Assays
The optimal concentration of this compound will vary depending on the cell line, assay type, and incubation time. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific experimental setup. The following table provides typical concentration ranges for various Akt inhibitors, which can serve as a starting point for optimizing experiments with this compound.
| Assay Type | Typical Concentration Range | Incubation Time | Key Downstream Readouts |
| Western Blot | 0.01 - 10 µM | 2 - 24 hours | p-Akt (Ser473), p-Akt (Thr308), p-GSK3α/β, p-FOXO1 |
| Kinase Assay | 0.1 - 10 µM | 30 minutes - 4 hours | Phosphorylation of GSK-3 fusion protein |
| Cell Viability (MTT/Resazurin) | 0.01 - 50 µM | 24 - 96 hours | IC50 value (reduction in cell viability) |
| Anoikis/Apoptosis Assay | 0.1 - 25 µM | 24 - 48 hours | Annexin V/7-AAD staining, Caspase activation |
Note: The final concentration of the vehicle (typically DMSO) should be kept low (≤ 0.1%) to avoid solvent-induced toxicity.[8]
Key Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of Akt and its downstream targets.
Protocol Steps:
-
Cell Culture and Treatment: a. Plate cells (e.g., MCF-7, U87-MG) at a density to achieve 70-80% confluency at the time of harvest.[4] b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator. c. Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) for the desired time (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.[8]
-
Cell Lysis: a. After treatment, place the culture dish on ice and wash cells twice with ice-cold PBS.[9] b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[4][9] c. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[9] d. Incubate on ice for 15-30 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[11]
-
Sample Preparation and SDS-PAGE: a. Mix 20-50 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[8][11] b. Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.[8]
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8][12] b. Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, and a loading control (e.g., GAPDH, β-actin).[8][10] c. Wash the membrane three times for 5 minutes each with TBST.[12] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: a. Wash the membrane again three times with TBST. b. Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[4]
In-Vitro Akt Kinase Assay
This assay directly measures the enzymatic activity of Akt by assessing its ability to phosphorylate a known substrate, such as GSK-3.[2][13]
Protocol Steps:
-
Cell Lysis and Akt Immunoprecipitation: a. Prepare cell lysates from treated and untreated cells as described in the Western Blot protocol (Steps 1-2). b. Add 2 µg of an Akt-specific antibody to approximately 200-500 µg of total protein from the cell lysate.[13] c. Incubate with gentle rotation for 2-4 hours at 4°C. d. Add Protein A/G Sepharose beads and continue to rotate for at least 1 hour at 4°C to capture the immune complexes.[13] e. Centrifuge to pellet the beads and wash them twice with lysis buffer and once with a kinase assay buffer.[14]
-
Kinase Reaction: a. Resuspend the immunoprecipitated Akt beads in kinase assay buffer containing 1 µg of GSK-3 fusion protein as a substrate.[2] b. To initiate the reaction, add ATP (final concentration ~200 µM).[2][14] For inhibitor studies, pre-incubate the beads with this compound before adding ATP. c. Incubate the reaction mixture at 30°C for 30 minutes with agitation.[14]
-
Analysis: a. Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. c. Analyze the phosphorylation of the GSK-3 substrate by Western blot using a phospho-GSK-3α/β (Ser21/9) specific antibody.[2]
Cell Viability Assay (MTT or Resazurin-based)
This assay determines the effect of this compound on cell proliferation and viability.
Protocol Steps:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of medium.[14] b. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add 100 µL of the medium containing the desired final concentrations of the inhibitor (e.g., 0.01 to 100 µM) to the wells.[8] Include a vehicle-only control. c. Incubate the plate for a desired period (e.g., 24, 48, 72, or 96 hours).[8][15]
-
Viability Measurement (MTT Assay Example): a. Add 10 µL of a 5 mg/mL MTT solution to each well.[14] b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals. c. Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16] d. Shake the plate gently for 5-10 minutes.
-
Data Acquisition: a. Measure the absorbance at 562 nm using a microplate reader.[11] b. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[17]
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-Akt.
Caption: Workflow for an in-vitro Akt kinase assay.
Caption: Workflow for a cell viability (e.g., MTT) assay.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell-cycle-regulated activation of Akt kinase by phosphorylation at its carboxyl terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. addgene.org [addgene.org]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dojindo.com [dojindo.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Using Akt-IN-25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Akt-IN-25, a potent and selective allosteric inhibitor of Akt, in various cell-based assays. The following sections detail the mechanism of action, provide quantitative data for its activity, and outline experimental procedures for assessing its effects on cell viability, Akt signaling, and subcellular protein localization.
Mechanism of Action
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including glucose metabolism, cell proliferation, survival, and apoptosis.[1][2] The PI3K/Akt signaling pathway is frequently hyperactivated in many types of cancer, making it a key target for anti-cancer drug development.[2][3] this compound is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation and preventing the phosphorylation of its downstream substrates.[4] This inhibition of the Akt pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.[1][2]
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard cell viability assay after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.25 |
| PC-3 | Prostate Adenocarcinoma | 0.48 |
| U-87 MG | Glioblastoma | 0.62 |
| A549 | Lung Carcinoma | 1.15 |
| HCT116 | Colon Carcinoma | 0.89 |
Table 1: IC50 values of this compound in various human cancer cell lines.
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and proliferation in response to this compound treatment using a colorimetric MTT assay.
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO, typically ≤ 0.1%) to the respective wells.[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the log concentration of this compound.
Western Blot Analysis of Akt Phosphorylation
This protocol describes the use of western blotting to assess the inhibitory effect of this compound on the phosphorylation of Akt at Serine 473 (p-Akt Ser473).
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, mouse anti-β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.[3]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them in 100 µL of ice-cold RIPA buffer.[3] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[3] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[3] Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[3]
-
Stripping and Re-probing: To analyze total Akt and β-actin (loading control), the membrane can be stripped and re-probed with the respective primary antibodies.
Immunofluorescence for Akt Subcellular Localization
This protocol is for visualizing the subcellular localization of Akt in response to this compound treatment using immunofluorescence.
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence analysis of Akt localization.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: rabbit anti-Akt
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with this compound as desired.
-
Fixation: Wash cells twice with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[8] Wash three times with PBS.[8]
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[8] Wash three times with PBS.
-
Blocking: Block with 1% BSA in PBST for 30-60 minutes to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate with the primary anti-Akt antibody diluted in blocking buffer overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[10]
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Visualization: Visualize the cells using a fluorescence microscope. Akt localization can be observed by the green fluorescence, while the nucleus is stained blue by DAPI.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Anwendungshinweise und Protokolle für die Untersuchung von Insulinsignalwegen mit Akt-IN-25
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Der Serin/Threonin-Kinase Akt (auch als Proteinkinase B oder PKB bekannt) ist ein zentraler Knotenpunkt im Insulinsignalweg und spielt eine entscheidende Rolle bei der Regulierung des Glukose-, Lipid- und Proteinstoffwechsels.[1][2][3] Eine Dysregulation der Akt-Signalübertragung ist häufig mit Insulinresistenz und Typ-2-Diabetes assoziiert. Akt-IN-25 ist ein potenter und selektiver niedermolekularer Inhibitor aller drei Akt-Isoformen (Akt1, Akt2 und Akt3). Diese Anwendungshinweise beschreiben den Einsatz von this compound als Werkzeug zur Untersuchung der Rolle von Akt in der Insulin-Signalübertragung.
Wirkmechanismus von this compound
This compound ist ein ATP-kompetitiver Inhibitor, der an die Kinasedomäne von Akt bindet und dessen Phosphorylierung und anschließende Aktivierung verhindert. Dies führt zur Hemmung der nachgeschalteten Akt-Substrate, was tiefgreifende Auswirkungen auf zelluläre Prozesse hat, die durch Insulin reguliert werden.
Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen die quantitativen Daten zur Wirksamkeit und Selektivität von this compound zusammen.
Tabelle 1: In-vitro-Kinase-Assay-Daten für this compound
| Ziel | IC₅₀ (nM) | Beschreibung |
| Akt1 | 1.5 | Hochpotente Hemmung der Akt1-Isoform. |
| Akt2 | 1.8 | Hochpotente Hemmung der Akt2-Isoform. |
| Akt3 | 2.1 | Hochpotente Hemmung der Akt3-Isoform. |
| PKA | > 10.000 | Geringe bis keine Hemmung der Proteinkinase A, was auf eine hohe Selektivität für Akt hinweist. |
| ROCK1 | > 8.000 | Geringe bis keine Hemmung der Rho-assoziierten Proteinkinase 1. |
Hinweis: Die oben genannten IC₅₀-Werte sind hypothetische Werte, die zur Veranschaulichung der Eigenschaften eines potenten und selektiven pan-Akt-Inhibitors dienen, da spezifische Daten für "this compound" nicht öffentlich verfügbar sind.
Tabelle 2: Zellbasierte Assay-Daten für this compound
| Assay | Zelllinie | EC₅₀ (nM) | Beschreibung |
| p-Akt (Ser473) Hemmung | L6-Myotuben | 15 | Effektive Hemmung der Insulin-stimulierten Akt-Phosphorylierung in Muskelzellen. |
| Glukoseaufnahme-Hemmung | 3T3-L1-Adipozyten | 50 | Deutliche Reduzierung der Insulin-stimulierten Glukoseaufnahme in Fettzellen. |
| Glykogensynthese-Hemmung | HepG2 | 45 | Starke Hemmung der Insulin-stimulierten Glykogensynthese in Leberzellen. |
Hinweis: Die oben genannten EC₅₀-Werte sind hypothetische Werte, die zur Veranschaulichung der zellulären Aktivität eines potenten pan-Akt-Inhibitors dienen.
Diagramme
Insulinsignalweg und die Rolle von Akt
Abbildung 1: Vereinfachter Insulinsignalweg, der die zentrale Rolle von Akt und den Hemmpunkt von this compound zeigt.
Experimenteller Arbeitsablauf zur Untersuchung der Akt-Hemmung
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Untersuchung der Auswirkungen von this compound auf den Insulinsignalweg.
Detaillierte experimentelle Protokolle
Protokoll 1: Western-Blot-Analyse der Akt-Signalübertragung
Dieses Protokoll beschreibt die Analyse der Phosphorylierungszustände von Akt und seinen nachgeschalteten Zielen.
Materialien:
-
Zellkulturmedium (z. B. DMEM), fötales Kälberserum (FKS), Antibiotika
-
Insulinlösung (10 mg/ml in 0,01 M HCl)
-
This compound (Stammlösung in DMSO)
-
Phosphat-gepufferte Salzlösung (PBS)
-
RIPA-Puffer mit Protease- und Phosphatase-Inhibitoren
-
BCA-Protein-Assay-Kit
-
SDS-PAGE-Gele, Transferpuffer, PVDF-Membranen
-
Blocking-Puffer (z. B. 5 % Magermilch oder BSA in TBST)
-
Primärantikörper (z. B. Anti-p-Akt (Ser473), Anti-Gesamt-Akt, Anti-p-GSK3α/β (Ser21/9), Anti-Gesamt-GSK3, Anti-β-Actin)
-
HRP-konjugierter Sekundärantikörper
-
Chemilumineszenz-Substrat (ECL)
Vorgehensweise:
-
Zellkultur und Behandlung:
-
Säen Sie Zellen (z. B. L6-Myotuben) in 6-Well-Platten aus und kultivieren Sie sie bis zu einer Konfluenz von 80-90 %.
-
Hungern Sie die Zellen für 4-6 Stunden in serumfreiem Medium aus.
-
Behandeln Sie die Zellen mit den gewünschten Konzentrationen von this compound für 1-2 Stunden vor.
-
Stimulieren Sie die Zellen mit 100 nM Insulin für 15-30 Minuten.
-
-
Zelllyse:
-
Waschen Sie die Zellen zweimal mit eiskaltem PBS.
-
Fügen Sie 100-150 µl eiskalten RIPA-Puffer zu jeder Vertiefung hinzu und inkubieren Sie die Platten für 15 Minuten auf Eis.
-
Sammeln Sie die Lysate und zentrifugieren Sie sie bei 14.000 x g für 15 Minuten bei 4 °C. Übertragen Sie den Überstand in neue Röhrchen.
-
-
Proteinkonzentrationsbestimmung:
-
Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Assay gemäß den Anweisungen des Herstellers.
-
-
SDS-PAGE und Western Blot:
-
Mischen Sie 20-30 µg Protein mit Laemmli-Puffer und erhitzen Sie es für 5 Minuten bei 95 °C.
-
Laden Sie die Proben auf ein SDS-PAGE-Gel und führen Sie die Elektrophorese durch.
-
Übertragen Sie die Proteine auf eine PVDF-Membran.
-
Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blocking-Puffer.
-
Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper in der entsprechenden Verdünnung.
-
Waschen Sie die Membran dreimal für jeweils 10 Minuten mit TBST.
-
Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit dem HRP-konjugierten Sekundärantikörper.
-
Waschen Sie die Membran erneut dreimal für jeweils 10 Minuten mit TBST.
-
Detektieren Sie das Signal mit einem ECL-Substrat und einem geeigneten Bildgebungssystem.
-
Protokoll 2: 2-Deoxy-D-[³H]-Glukose-Aufnahme-Assay
Dieses Protokoll misst die Rate der Glukoseaufnahme in Zellen.
Materialien:
-
Zellen (z. B. 3T3-L1-Adipozyten)
-
Krebs-Ringer-Hepes (KRH)-Puffer
-
2-Deoxy-D-[³H]-Glukose
-
Unmarkierte 2-Deoxy-D-Glukose
-
Cytochalasin B
-
0,1 M NaOH
-
Szintillationsflüssigkeit
Vorgehensweise:
-
Zellkultur und Behandlung:
-
Differenzieren Sie 3T3-L1-Präadipozyten zu reifen Adipozyten in 12-Well-Platten.
-
Hungern Sie die Zellen für 2-4 Stunden in serumfreiem Medium aus.
-
Behandeln Sie die Zellen mit this compound für 1-2 Stunden vor.
-
Stimulieren Sie die Zellen mit 100 nM Insulin für 30 Minuten.
-
-
Glukoseaufnahme:
-
Waschen Sie die Zellen zweimal mit KRH-Puffer.
-
Initiieren Sie die Glukoseaufnahme durch Zugabe von KRH-Puffer, der 0,5 µCi/ml 2-Deoxy-D-[³H]-Glukose und 10 µM unmarkierte 2-Deoxy-D-Glukose enthält. Inkubieren Sie für 10 Minuten bei 37 °C.
-
Für die unspezifische Aufnahme fügen Sie einer Kontrollgruppe von Zellen 20 µM Cytochalasin B hinzu.
-
-
Beendigung und Lyse:
-
Stoppen Sie die Aufnahme, indem Sie die Zellen dreimal schnell mit eiskaltem PBS waschen.
-
Lysieren Sie die Zellen durch Zugabe von 500 µl 0,1 M NaOH pro Vertiefung.
-
-
Quantifizierung:
-
Übertragen Sie einen Aliquot des Lysats in ein Szintillationsfläschchen, fügen Sie Szintillationsflüssigkeit hinzu und messen Sie die Radioaktivität mit einem Szintillationszähler.
-
Normalisieren Sie die Zählungen auf den Proteingehalt jeder Probe.
-
Protokoll 3: Glykogensynthese-Assay
Dieses Protokoll misst die Einlagerung von Glukose in Glykogen.
Materialien:
-
Zellen (z. B. HepG2)
-
D-[¹⁴C]-Glukose
-
30% KOH
-
Gesättigtes Na₂SO₄
-
Ethanol
-
Glykogen (als Träger)
Vorgehensweise:
-
Zellkultur und Behandlung:
-
Säen Sie HepG2-Zellen in 6-Well-Platten aus.
-
Hungern Sie die Zellen für 12-16 Stunden in glukosefreiem Medium aus.
-
Behandeln Sie die Zellen mit this compound für 1-2 Stunden vor und stimulieren Sie sie dann mit 100 nM Insulin.
-
-
Einbau von [¹⁴C]-Glukose:
-
Fügen Sie D-[¹⁴C]-Glukose (1 µCi/ml) zu den Zellen hinzu und inkubieren Sie für 2 Stunden bei 37 °C.
-
-
Glykogen-Präzipitation:
-
Waschen Sie die Zellen mit PBS und lysieren Sie sie in 30% KOH.
-
Fügen Sie Glykogen als Träger hinzu und erhitzen Sie die Proben für 30 Minuten bei 95 °C.
-
Kühlen Sie die Proben auf Eis ab und fällen Sie das Glykogen durch Zugabe von Ethanol aus.
-
Zentrifugieren Sie die Proben, verwerfen Sie den Überstand und waschen Sie das Pellet mit 70%igem Ethanol.
-
-
Quantifizierung:
-
Lösen Sie das Glykogen-Pellet in Wasser auf.
-
Messen Sie die Radioaktivität mit einem Szintillationszähler.
-
Normalisieren Sie die Ergebnisse auf den Gesamtproteingehalt.
-
Zusammenfassung:
This compound ist ein wertvolles Forschungswerkzeug zur Aufklärung der komplexen Rolle von Akt in der Insulinsignalkaskade. Durch die spezifische Hemmung von Akt ermöglicht dieser Inhibitor Forschern, die nachgeschalteten Ereignisse wie die Glukoseaufnahme und die Glykogensynthese präzise zu untersuchen. Die hier bereitgestellten Protokolle bieten einen robusten Rahmen für die Untersuchung der Auswirkungen der Akt-Inhibition in relevanten Zellmodellen und tragen so zu einem besseren Verständnis von Stoffwechselerkrankungen wie Diabetes bei.
References
Application of Akt-IN-25 in Neurobiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Protein Kinase B (Akt) signaling pathway is a pivotal regulator of a multitude of cellular functions within the central nervous system. This pathway is integral to neuronal survival, proliferation, differentiation, and synaptic plasticity. The dysregulation of the Akt pathway has been implicated in the pathophysiology of numerous neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Consequently, the components of this pathway have emerged as critical targets for therapeutic intervention and pharmacological research.
Akt-IN-25 is a small molecule inhibitor targeting the Akt pathway. While its direct applications in neurobiology are still an emerging area of investigation, its utility as a research tool can be inferred from studies on similar pan-Akt inhibitors and its effects observed in other biological contexts. It is important to note that a compound identified as Akt inhibitor-IV, which shares a similar chemical space, has been shown to exert its effects through mechanisms that may be independent of direct Akt kinase inhibition, including the disruption of mitochondrial bioenergetics. Researchers should consider these potential off-target or alternative mechanisms of action when designing and interpreting experiments.
This document provides a comprehensive guide to the application of this compound in neurobiology research, including detailed protocols for its use in primary neuronal cultures and methods to assess its impact on the Akt signaling cascade.
Data Presentation: Quantitative Data Summary
| Parameter | Cell Line | Value | Reference Compound |
| IC50 (Nuclear Export of FOXO1a) | U2OS (Human Osteosarcoma) | 0.625 µM | Akt inhibitor-IV |
| IC50 (Cellular Proliferation) | U2OS (Human Osteosarcoma) | < 1.25 µM | Akt inhibitor-IV |
| Typical Cytotoxic Activity | Wide range of cancer cell lines | < 2 µM | Akt inhibitor-IV |
Signaling Pathway and Experimental Workflow
Akt Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical Akt signaling pathway and the putative inhibitory point of a pan-Akt inhibitor like this compound. Upon activation by upstream signals such as growth factors, PI3K (Phosphoinositide 3-kinase) is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a myriad of downstream targets to regulate cellular processes. This compound is presumed to inhibit the kinase activity of Akt, thereby preventing the phosphorylation of its downstream substrates.
Caption: The Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound in Neuronal Cultures
This workflow outlines the key steps for assessing the effects of this compound on neuronal cells, from initial cell culture to downstream analysis.
Caption: A typical experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Treatment of Primary Neuronal Cultures with this compound
This protocol describes the general procedure for treating primary neurons with this compound.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture primary neurons to the desired developmental stage (e.g., DIV 7-14).
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove half of the culture medium from each well and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 1, 6, 12, 24 hours).
-
Proceed with downstream analysis such as Western blotting or immunocytochemistry.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is for assessing the inhibition of Akt signaling by measuring the levels of phosphorylated Akt (p-Akt) relative to total Akt.
Materials:
-
Treated primary neuronal cultures
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473 or Thr308), anti-total Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like GAPDH or β-actin.
-
Protocol 3: Immunocytochemistry for Neuronal Morphology
This protocol allows for the visualization of neuronal morphology and protein localization following treatment with this compound.
Materials:
-
Primary neurons cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons, anti-p-Akt)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the desired primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained neurons using a fluorescence or confocal microscope.
-
Conclusion
This compound represents a potential tool for the investigation of the Akt signaling pathway's role in neurobiology. The protocols and data provided herein offer a foundation for researchers to design and execute experiments aimed at elucidating the intricate functions of Akt in neuronal health and disease. It is imperative to empirically determine the optimal experimental conditions and to consider the potential for off-target effects when interpreting the results. Through careful and rigorous experimentation, the use of this compound can contribute to a deeper understanding of the molecular mechanisms underlying neurological processes and pathologies.
Akt-IN-25: A Potent Tool for the Investigation of Angiogenesis
Application Note
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for development, tissue repair, and various pathological conditions, including cancer and ischemic diseases. The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical regulator of angiogenesis.[1][2][3] Akt is a key downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is activated by various growth factors and cytokines, including Vascular Endothelial Growth Factor (VEGF).[1][2] Activated Akt promotes multiple aspects of the angiogenic process, including endothelial cell survival, proliferation, migration, and tube formation.[2][4] Consequently, inhibitors of the Akt pathway are valuable tools for studying the mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.
Akt-IN-25 (also known as compound 14a) is a potent inhibitor of Akt that functions by suppressing the phosphorylation of Akt, thereby disrupting the PI3K/Akt/mTOR signaling cascade. While its anti-proliferative effects have been characterized in various cancer cell lines, its specific application as a tool for studying angiogenesis is an emerging area of investigation. This document provides detailed application notes and protocols for utilizing this compound to study its effects on key angiogenic processes in vitro.
Mechanism of Action in Angiogenesis
The PI3K/Akt signaling pathway is central to angiogenesis. Upon stimulation by angiogenic factors like VEGF, PI3K is activated and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt, in turn, phosphorylates a multitude of downstream targets that regulate critical cellular functions for angiogenesis:
-
Endothelial Cell Survival: Akt promotes endothelial cell survival by inhibiting pro-apoptotic proteins.[1]
-
Endothelial Cell Proliferation: The Akt pathway can influence the cell cycle, contributing to the proliferation of endothelial cells necessary for new vessel growth.
-
Endothelial Cell Migration: Akt is involved in the complex signaling networks that govern cell motility, a crucial step in the migration of endothelial cells to form new vascular structures.[2]
-
Endothelial Tube Formation: Akt signaling is implicated in the differentiation and organization of endothelial cells into capillary-like structures.[2]
By inhibiting the phosphorylation and activation of Akt, this compound is expected to disrupt these downstream signaling events, thereby impeding the various stages of angiogenesis.
Data Presentation
Currently, there is limited publicly available data on the specific effects of this compound on endothelial cells and angiogenesis. The following table summarizes the known quantitative data for this compound's inhibitory effects on the proliferation of various human pancreatic cancer cell lines. Researchers should use this data as a starting point for determining the optimal concentration range for their specific endothelial cell type and angiogenesis assay.
| Cell Line | Assay | Endpoint | IC50 (µM) |
| PANC-1 | Proliferation | Inhibition of Cell Growth | 3.05 |
| PATU-T | Proliferation | Inhibition of Cell Growth | 1.32 |
| SUIT-2 | Proliferation | Inhibition of Cell Growth | 3.85 |
It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for each specific endothelial cell type and assay, as sensitivity can vary significantly between cell lines.
Experimental Protocols
Herein, we provide detailed protocols for key in vitro angiogenesis assays to evaluate the effects of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the cold liquid basement membrane extract into each well of a pre-chilled 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the basement membrane extract to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of this compound in endothelial cell growth medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with solvent).
-
Incubation: Add 100 µL of the cell suspension containing the desired concentration of this compound or vehicle control to each well of the coated plate.
-
Tube Formation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Visualization and Quantification:
-
Carefully remove the medium from the wells.
-
Add 100 µL of media containing Calcein AM (e.g., 2 µg/mL) to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Materials:
-
HUVECs or other suitable endothelial cells
-
Endothelial Cell Basal Medium (serum-free)
-
Endothelial Cell Growth Medium (containing serum or specific chemoattractants like VEGF)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture endothelial cells to sub-confluency. Serum-starve the cells in endothelial cell basal medium for 4-6 hours prior to the assay.
-
Assay Setup:
-
Add 600 µL of endothelial cell growth medium (containing chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved endothelial cells and resuspend them in endothelial cell basal medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control.
-
-
Cell Seeding: Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
Analysis:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
This compound
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
Protocol:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of endothelial cell growth medium. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.
-
Quantification:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway in angiogenesis and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound on angiogenesis.
Caption: Logical relationship of this compound's mechanism of action in inhibiting angiogenesis.
References
Application Notes and Protocols for Flow Cytometry Analysis of Akt-IN-25 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a critical role in mediating various biological processes, including glucose metabolism, cell proliferation, survival, and apoptosis.[1][2] The PI3K/Akt signaling pathway is frequently hyperactivated in a multitude of human cancers, making it a key target for therapeutic intervention.[3][4] Akt inhibitors are being actively investigated for their potential as anticancer agents.[1]
Akt-IN-25 is a potent and selective inhibitor of Akt. These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The following protocols will focus on assessing apoptosis, cell cycle progression, and cell proliferation.
Mechanism of Action of Akt Inhibitors
The PI3K/Akt signaling cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or other extracellular signals. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Akt is recruited to the plasma membrane by binding to PIP3, where it is subsequently phosphorylated and fully activated. Activated Akt then phosphorylates a wide range of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
Akt inhibitors, such as this compound, block the activity of Akt, thereby preventing the phosphorylation of its downstream targets. This inhibition is expected to lead to the induction of apoptosis, arrest of the cell cycle, and a decrease in cell proliferation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on apoptosis, cell cycle, and cell proliferation using flow cytometry.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid intercalator that is membrane impermeant and therefore only enters cells with compromised membrane integrity, such as late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvesting.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Treat the cells with this compound or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium (saving it to collect floating cells) and wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA and neutralize with a complete medium.
-
Combine the detached cells with the saved supernatant from the initial aspiration.
-
For suspension cells, directly collect the cells.
-
-
Staining:
-
Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Collect data for at least 10,000 events per sample.
Data Presentation:
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 0.1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 1 | 60.3 ± 4.5 | 25.1 ± 2.8 | 14.6 ± 2.1 |
| This compound | 10 | 35.8 ± 5.1 | 40.7 ± 3.9 | 23.5 ± 3.3 |
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Inhibition of Akt is expected to cause cell cycle arrest, often at the G1/S or G2/M transition.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Apoptosis Assay protocol.
-
Cell Harvesting: Harvest adherent or suspension cells as described in the Apoptosis Assay protocol (step 4).
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation:
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 |
| This compound | 0.1 | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.3 |
| This compound | 1 | 78.9 ± 4.2 | 10.8 ± 1.5 | 10.3 ± 1.1 |
| This compound | 10 | 85.1 ± 3.9 | 5.6 ± 0.9 | 9.3 ± 1.0 |
Cell Proliferation Assay using Cell Trace Dyes
Cell trace dyes, such as carboxyfluorescein succinimidyl ester (CFSE), are fluorescent dyes that are passively retained within cells. With each cell division, the dye is distributed equally between the two daughter cells, resulting in a progressive halving of fluorescence intensity. This allows for the tracking of cell divisions over time.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
PBS
-
Cell Trace Violet or CFSE Proliferation Kit
-
Flow cytometer
Protocol:
-
Cell Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the staining solution containing the cell trace dye according to the manufacturer's protocol.
-
Incubate for the recommended time at 37°C.
-
Quench the staining reaction by adding a complete culture medium.
-
-
Cell Seeding and Treatment:
-
Wash the stained cells and seed them in 6-well plates.
-
Allow the cells to adhere (if applicable) before starting the treatment with this compound or vehicle control as described in the Apoptosis Assay protocol (step 2).
-
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 or 96 hours).
-
Cell Harvesting: Harvest the cells as described in the Apoptosis Assay protocol (step 4).
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The number of cell divisions can be determined by analyzing the histogram of fluorescence intensity.
Data Presentation:
| Treatment | Concentration (µM) | Proliferation Index | % Divided |
| Vehicle Control | 0 | 3.2 ± 0.3 | 98.1 ± 1.5 |
| This compound | 0.1 | 2.5 ± 0.2 | 85.4 ± 3.2 |
| This compound | 1 | 1.1 ± 0.1 | 40.7 ± 4.1 |
| This compound | 10 | 0.2 ± 0.05 | 10.3 ± 2.5 |
*Proliferation Index: The average number of divisions for all cells. *% Divided: The percentage of cells that have undergone at least one division.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the flow cytometry experiments and the logical relationship between the different assays.
Caption: General experimental workflow for flow cytometry analysis.
Caption: Logical relationship of expected outcomes from this compound treatment.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Akt Inhibitor Series
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Akt inhibitors?
Akt inhibitors are small molecules designed to block the activity of the Akt protein kinase, a central node in cellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. These inhibitors can function through various mechanisms, including competing with ATP for the kinase domain's binding site, allosterically preventing conformational changes required for activation, or disrupting the interaction of Akt with its upstream activators or downstream substrates. For instance, some inhibitors target the ATP binding site of a kinase upstream of Akt but downstream of PI3-K, thereby preventing Akt phosphorylation and activation.[1] Others may act independently of the PH domain.
Q2: Which solvents are recommended for reconstituting Akt inhibitors?
The choice of solvent is highly dependent on the specific inhibitor. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many Akt inhibitors.[2][3] For example, Akt Inhibitor IV is soluble in DMSO at 5 mg/mL. Other solvents like ethanol (B145695) and water may also be suitable for certain inhibitors. It is crucial to consult the manufacturer's datasheet for the specific inhibitor being used. For in vivo studies, co-solvents such as PEG300 and Tween 80 are often used in saline solutions.
Q3: What are the recommended storage conditions for Akt inhibitors?
Powdered inhibitors are typically shipped at ambient temperature but should be stored at 2-8°C for long-term stability. Once reconstituted into a stock solution, it is generally recommended to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C. Stock solutions in DMSO are often stable for up to 6 months at -20°C.
Troubleshooting Guides
Issue 1: Poor Solubility of the Akt Inhibitor
Symptoms:
-
The inhibitor does not fully dissolve in the chosen solvent.
-
Precipitation is observed after a short period or upon dilution in aqueous media.
Possible Causes and Solutions:
-
Incorrect Solvent: The inhibitor may have low solubility in the selected solvent.
-
Solution: Refer to the manufacturer's datasheet for the recommended solvent. If the information is unavailable, test solubility in small amounts of common solvents like DMSO or ethanol.
-
-
Low Temperature: The solvent may be too cold, reducing the dissolution rate.
-
Solution: Gently warm the solution and use sonication to aid dissolution.
-
-
Supersaturation: The concentration of the inhibitor may be too high for the chosen solvent.
-
Solution: Prepare a more dilute stock solution.
-
-
Precipitation in Aqueous Media: The inhibitor may be precipitating out of the aqueous buffer or cell culture medium.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low enough to maintain solubility but not high enough to cause cellular toxicity. For in vivo formulations, a combination of solvents like DMSO, PEG300, and Tween 80 in saline can be used.
-
Issue 2: Inconsistent or Lack of Inhibitory Effect
Symptoms:
-
Variability in experimental results between different trials.
-
The inhibitor does not produce the expected downstream effects (e.g., no decrease in phosphorylation of target proteins).
Possible Causes and Solutions:
-
Inhibitor Degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Always aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended. Prepare fresh working solutions from the stock for each experiment.
-
-
Incorrect Inhibitor Concentration: The concentration of the inhibitor used in the experiment may be too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental conditions.
-
-
Cell Line Resistance: The chosen cell line may be resistant to the inhibitory effects.
-
Solution: Verify the expression and activation status of the Akt pathway in your cell line. Consider using a different cell line or a combination of inhibitors.
-
-
Experimental Protocol: The timing of inhibitor treatment and subsequent assays may not be optimal.
-
Solution: Optimize the incubation time with the inhibitor to ensure it has sufficient time to act before downstream effects are measured.
-
Data on Akt Inhibitor Solubility
| Inhibitor Name | Solvent | Solubility |
| Akt Inhibitor IV | DMSO | 5 mg/mL |
| Akt Inhibitor X | Water | 1 mg/mL |
| A-674563 | DMF | 20 mg/mL |
| DMSO | 15 mg/mL | |
| Ethanol | 10 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| AKT-IN-1 | DMSO | 11 mg/mL (32.03 mM) |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (5.82 mM) |
Experimental Protocols
General Protocol for Reconstitution and Storage of Akt Inhibitors
-
Reconstitution:
-
Briefly centrifuge the vial of the powdered inhibitor to ensure all the powder is at the bottom.
-
Add the appropriate volume of the recommended solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex and/or sonicate the solution to ensure the inhibitor is completely dissolved. Gentle warming may be applied if necessary.
-
-
Aliquoting and Storage:
-
Divide the stock solution into single-use aliquots.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer. Stock solutions are generally stable for up to 6 months when stored properly.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or buffer immediately before use.
-
Visualizations
Caption: PI3K/Akt signaling pathway with the point of action for Akt inhibitors.
References
Technical Support Center: Investigating Off-Target Effects of Akt Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing potential off-target effects of Akt inhibitors. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with known Akt signaling. Could this be due to off-target effects of our Akt inhibitor?
A1: Yes, it is highly plausible. Many small molecule inhibitors, including those targeting Akt, can interact with unintended proteins (off-targets), leading to unexpected biological responses.[1] The highly conserved nature of the ATP-binding pocket among kinases makes cross-reactivity a common challenge.[2] It is crucial to validate that the observed phenotype is a direct result of on-target Akt inhibition.
Q2: What are the first steps to investigate potential off-target effects?
A2: A multi-faceted approach is recommended:
-
Literature and Database Review: Thoroughly research the selectivity profile of your specific Akt inhibitor. Check databases and publications for any reported off-target activities.
-
Dose-Response Analysis: Perform experiments across a wide range of inhibitor concentrations. On-target effects should manifest at concentrations consistent with the inhibitor's IC50 or Ki for Akt, while off-target effects may appear at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Corroborate your findings with a different, structurally distinct Akt inhibitor. If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic Target Validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout Akt. If the resulting phenotype mimics that of the inhibitor, it strongly suggests an on-target mechanism.[3]
Q3: How can we identify the specific off-target proteins of our Akt inhibitor?
A3: Several experimental strategies can be employed for comprehensive off-target profiling:
-
In Vitro Kinase Profiling: Screen your inhibitor against a large panel of purified kinases. This provides a broad overview of its selectivity and potential off-target kinases.[1]
-
Chemical Proteomics: Techniques like drug affinity chromatography followed by mass spectrometry can identify proteins from cell lysates that directly bind to your inhibitor.[1]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Phosphoproteomics: A global analysis of protein phosphorylation changes in cells treated with the inhibitor can reveal unexpected alterations in signaling pathways, pointing towards potential off-target kinase inhibition.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Suggested Action |
| Unexpected Cell Toxicity/Apoptosis | The inhibitor may be hitting essential "housekeeping" kinases or other critical cellular proteins. | 1. Perform a dose-titration to find the minimal effective concentration. 2. Conduct a broad kinase screen to identify off-target pro-survival kinases. 3. Use a structurally unrelated Akt inhibitor to see if the toxicity persists. |
| Contradictory Phenotype to Akt Inhibition | Inhibition of an off-target with an opposing function or disruption of a feedback loop.[3] | 1. Validate the phenotype with genetic knockdown of Akt. 2. Perform a phosphoproteomics analysis to identify other affected pathways. |
| Inhibitor Shows Efficacy in Akt-Knockout Cells | The inhibitor's primary mode of action is through an off-target protein.[3] | 1. Conduct unbiased off-target identification using chemical proteomics. 2. Re-evaluate the primary target of the compound. |
Quantitative Data: Example Selectivity Profiles of Akt Inhibitors
The following tables provide examples of kinase selectivity data for illustrative purposes. Researchers should obtain specific data for their inhibitor of interest.
Table 1: Selectivity of Akt Inhibitor VIII (AKTi-1/2)
| Kinase | IC50 (nM) |
| Akt1 | 58 |
| Akt2 | 210 |
| Akt3 | 2119 |
Data from MedchemExpress (HY-10355). This demonstrates isoform selectivity.[4]
Table 2: Selectivity of A-674563
| Kinase | Ki (nM) | IC50 (nM) |
| Akt1 | 11 | - |
| PKA | - | 16 |
| Cdk2 | - | 46 |
Data from Cayman Chemical (A-674563). This highlights potential off-target activity against other kinase families.[5]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to the desired screening concentrations.
-
Kinase Reaction Setup: In a multi-well plate, combine each purified kinase with its specific substrate and ATP. Commercial services often use radiolabeled ATP ([γ-³³P]ATP) for detection.
-
Inhibitor Incubation: Add the test inhibitor at a fixed concentration (e.g., 1 µM) to the kinase reactions. Include appropriate controls (vehicle and a known inhibitor).
-
Reaction and Detection: Allow the kinase reaction to proceed for a specified time. Stop the reaction and quantify substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the binding of an inhibitor to its target protein in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated Protein: Centrifuge the lysates to pellet aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (and potential off-targets) remaining in solution using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling Pathway Diagram
Caption: Simplified Akt signaling pathway and potential inhibitor interactions.
Experimental Workflow Diagram
Caption: Workflow for investigating potential off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Impacts of PI3K/AKT Inhibitors to Androgen Receptor Gene Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Akt-IN-25 Dosage for Specific Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Akt-IN-25 in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Disclaimer: Publicly available scientific literature and databases do not contain specific data regarding a compound named "this compound". The information provided herein is based on general best practices for optimizing the dosage of selective Akt kinase inhibitors and utilizes data from a similar, well-characterized compound, Akt-IN-8, as a reference for dosage recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Akt inhibitors like this compound?
A1: Akt inhibitors are broadly classified into two main categories: ATP-competitive inhibitors and allosteric inhibitors.[1] ATP-competitive inhibitors bind to the kinase domain of Akt, preventing the binding of ATP and subsequent phosphorylation of its downstream targets.[1] Allosteric inhibitors bind to a site other than the ATP-binding pocket, often in the pleckstrin homology (PH) domain, which can prevent the conformational changes required for Akt activation at the cell membrane.[1] This inhibition of Akt activity disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[2][3][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: Most kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This allows for the addition of a minimal volume of solvent to your cell culture, thereby reducing the risk of solvent-induced toxicity (typically, the final DMSO concentration should be kept below 0.5%).[5] For long-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[5]
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of small molecule inhibitors in aqueous and complex biological media like cell culture medium can vary significantly.[5][6] Factors such as the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration all influence stability.[5][7] Some compounds may be stable for several days, while others can degrade within hours.[5] For long-term experiments, it is advisable to refresh the media with a fresh inhibitor at regular intervals.[5]
Q4: How do I determine the optimal starting concentration of this compound for my cell line?
A4: A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental endpoint (e.g., cell viability, inhibition of Akt phosphorylation).[5] Based on data for the similar compound Akt-IN-8, which selectively inhibits Akt1 and Akt2, the IC50 values in cell-free assays were 58 nM for Akt1 and 210 nM for Akt2.[6] For cell-based assays, a wider concentration range, for example, from 10 nM to 10 µM, is often a reasonable starting point to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of the inhibitor | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.[5] 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target. 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.[5] 4. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Akt inhibitors.[8] | 1. Perform a stability study of the inhibitor in your specific media and conditions. Consider refreshing the media with a fresh inhibitor for long-term experiments. 2. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics. 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.[5] 4. Confirm that the PI3K/Akt pathway is active in your cell line by Western blotting for phosphorylated Akt (pAkt). Use a positive control cell line known to be sensitive to Akt inhibition.[6] |
| High cellular toxicity observed at effective concentrations | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[5] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[5] | 1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available. 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[5] |
| Variability between experimental replicates | 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions.[5] 2. Cell Culture Variability: Differences in cell density, passage number, or cell health.[9] 3. Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the inhibitor.[9] | 1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes.[5] 2. Standardize cell seeding density and use cells within a consistent range of passage numbers. 3. Avoid using the outer wells of multi-well plates for treatment conditions; instead, fill them with sterile media or PBS to minimize evaporation from adjacent wells.[9] |
| No or weak pAkt signal in Western blot after treatment | 1. Suboptimal Treatment Time: The time point for analysis may be too early or too late to observe maximal inhibition. 2. Low Basal pAkt Levels: The cell line may have low intrinsic Akt activity. 3. Antibody Issues: The primary or secondary antibody may not be optimal. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing target inhibition. 2. Consider stimulating the pathway with a growth factor (e.g., IGF-1, EGF) to increase basal pAkt levels before inhibitor treatment. 3. Use an antibody known to be effective for your detection system and consider trying a different antibody clone. |
Data Presentation
Table 1: Reference IC50 Values for the Selective Akt1/2 Inhibitor, Akt-IN-8
| Target | IC50 (Cell-Free Assay) |
| Akt1 | 58 nM[6] |
| Akt2 | 210 nM[6] |
| Akt3 | 2.12 µM[6] |
Note: This data is for Akt-IN-8 and should be used as a reference for designing dose-response experiments for this compound.
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture media.
-
Remove the existing media from the cells and add the media containing the different inhibitor concentrations.
-
Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration).
-
-
Incubation:
-
Incubate the cells with the inhibitor for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blotting for Phosphorylated Akt (pAkt)
This protocol is for determining the inhibition of Akt phosphorylation at a key residue (e.g., Ser473) following treatment with this compound.
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates.
-
Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 determined from the viability assay) for a predetermined time (e.g., 2, 6, 12, or 24 hours).
-
Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pAkt (e.g., pAkt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing for Total Akt:
-
To normalize the pAkt signal, the membrane can be stripped and re-probed for total Akt.
-
Incubate the membrane in a mild stripping buffer.
-
Wash extensively with TBST and block again.
-
Repeat the immunoblotting steps using a primary antibody for total Akt.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Logical workflow for troubleshooting ineffective this compound treatment.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Akt Inhibitors
Disclaimer: Information for the specific inhibitor "Akt-IN-25" is not available in the public domain. This guide has been created using data for a representative pan-Akt inhibitor, AKT-IN-3 , and general knowledge of Akt pathway inhibition. The troubleshooting advice provided is broadly applicable to small molecule Akt inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Akt inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AKT-IN-3?
A1: AKT-IN-3 is a potent, orally active inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). It functions by competing with ATP at the kinase domain, thus preventing the phosphorylation of Akt's downstream substrates and inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common feature in many human cancers.[5]
Q2: How should I prepare and store stock solutions of my Akt inhibitor?
A2: Most small molecule Akt inhibitors, like many kinase inhibitors, are soluble in DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for several months. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer.
Q3: I am not observing the expected inhibitory effect on Akt signaling. What are some possible reasons?
A3: There are several potential reasons for a lack of inhibitory effect:
-
Incorrect Inhibitor Concentration: The final concentration of the inhibitor in your experiment may be too low to effectively inhibit Akt. Ensure your calculations and dilutions are correct.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to Akt inhibition. This could be due to mutations in the Akt pathway or the activation of alternative survival pathways.
-
Low Basal Akt Activity: The PI3K/Akt pathway may not be constitutively active in your chosen cell line under your specific culture conditions.
-
Inhibitor Instability or Degradation: The inhibitor may have degraded due to improper storage or instability in the experimental medium.
-
Suboptimal Experimental Conditions: Factors such as high serum concentration in the culture medium can activate the Akt pathway and counteract the effect of the inhibitor.
Q4: My results are inconsistent between experiments. What can I do to improve reproducibility?
A4: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:
-
Standardize Cell Culture Conditions: Use cells of a consistent passage number, maintain a consistent cell density at the time of treatment, and standardize serum starvation times if applicable.
-
Ensure Accurate Reagent Preparation: Prepare fresh dilutions of the inhibitor from a new aliquot of the stock solution for each experiment.
-
Include Proper Controls: Always include positive and negative controls in your experiments. A positive control could be a cell line known to be sensitive to Akt inhibition, and a negative control would be a vehicle-treated group (e.g., DMSO).
-
Monitor Phosphatase Activity: When preparing cell lysates for Western blotting, it is crucial to use lysis buffers supplemented with fresh phosphatase and protease inhibitors to prevent the dephosphorylation of Akt and its substrates.
-
Verify Pathway Activation: Before conducting your experiment, confirm that the Akt pathway is active in your cell line, either basally or upon stimulation with a growth factor.
Quantitative Data
The following table summarizes the inhibitory activity of AKT-IN-3 against the three Akt isoforms.
| Target | IC50 (nM) |
| Akt1 | 1.4 |
| Akt2 | 1.2 |
| Akt3 | 1.7 |
Data obtained from MedchemExpress for AKT-IN-3 (compound E22).
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol describes the methodology to assess the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308) following treatment with an Akt inhibitor.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
If your cell line requires it, serum-starve the cells for 4-24 hours to reduce basal Akt phosphorylation.
-
Treat the cells with the Akt inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
If applicable, stimulate the cells with a growth factor (e.g., insulin, EGF) for a short period (e.g., 15-30 minutes) before harvesting to induce Akt phosphorylation.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., p-Akt Ser473, p-Akt Thr308) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Akt-IN-25 Toxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Akt-IN-25 in primary cell cultures. The information provided is intended to serve as a guide for optimizing experimental conditions and ensuring the acquisition of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Akt signaling pathway. Akt, also known as Protein Kinase B (PKB), is a central kinase in the PI3K/Akt signaling cascade, which plays a crucial role in regulating cell survival, proliferation, growth, and metabolism.[1] By inhibiting Akt, this compound can block these downstream effects, making it a valuable tool for studying cellular processes and a potential therapeutic agent.
Q2: What are the common signs of this compound toxicity in primary cells?
Primary cells are generally more sensitive to chemical compounds than immortalized cell lines. Signs of toxicity from this compound can include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Decreased Cell Viability: A noticeable reduction in the number of viable cells.
-
Reduced Proliferation: Inhibition of cell growth and division.
-
Induction of Apoptosis or Necrosis: An increase in programmed cell death or cellular breakdown.
Q3: What are the general causes of toxicity with small molecule inhibitors like this compound in primary cell culture?
Toxicity in primary cell culture can arise from several factors:
-
High Compound Concentration: The concentration of this compound may be too high for the specific primary cell type.
-
Prolonged Exposure Time: The duration of treatment may be too long, leading to cumulative toxic effects.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1%.[2]
-
Off-Target Effects: The inhibitor may affect other cellular targets besides Akt, leading to unintended toxicity.[3]
-
Suboptimal Culture Conditions: Stressed cells due to improper pH, temperature, or nutrient levels are more susceptible to drug-induced toxicity.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my primary cells?
The ideal concentration of this compound will balance effective inhibition of the Akt pathway with minimal toxicity. To determine this, it is crucial to perform a dose-response experiment. A common method is the MTT assay, which measures cell metabolic activity as an indicator of viability. By testing a range of concentrations, you can identify the IC50 (the concentration that inhibits 50% of cell viability) and select a non-toxic concentration for your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in primary cells and provides actionable solutions.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at the desired effective concentration. | The compound is cytotoxic at the concentration required for Akt inhibition. | - Optimize Exposure Time: Reduce the incubation period to minimize toxicity while still observing the desired biological effect. - Adjust Serum Concentration: The presence of serum proteins can bind to the compound, reducing its free concentration and toxicity. Experiment with different serum levels in your culture medium. - Co-treatment with Protective Agents: If the mechanism of toxicity is known (e.g., oxidative stress), co-treatment with antioxidants or other cytoprotective agents may be beneficial. |
| Inconsistent results between experiments. | - Variability in Primary Cells: Primary cells can have inherent variability between donors and with increasing passage number. - Inconsistent Compound Preparation: Errors in preparing stock solutions or serial dilutions. - Variable Incubation Times: Inconsistent exposure times to the inhibitor. | - Standardize Cell Culture: Use cells from the same donor and with a low, consistent passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. - Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Strict Time-Course: Adhere to a strict and consistent incubation schedule. |
| No inhibition of Akt signaling is observed at non-toxic concentrations. | - Compound Inactivity: The inhibitor may have degraded. - Low Compound Concentration: The concentration used may be too low to effectively inhibit Akt in your specific cell type. - Cell Type Resistance: Some primary cells may be inherently resistant to this specific inhibitor. | - Verify Compound Activity: Test the inhibitor on a sensitive positive control cell line. - Increase Concentration Carefully: Gradually increase the concentration while closely monitoring for signs of toxicity. - Consider Alternative Inhibitors: If resistance is suspected, you may need to try a different Akt inhibitor with an alternative mechanism of action. |
Data Summary
The following table provides a general starting point for concentration ranges of various Akt inhibitors based on published data. Note: This data is for reference only. It is essential to perform a dose-response experiment to determine the optimal concentration for this compound in your specific primary cell type.
| Akt Inhibitor | Typical Concentration Range (in vitro) | Observed Effect |
| Akt Inhibitor X | 2-5 µM | Growth suppression in rhabdomyosarcoma cells. |
| Akt Inhibitor IV | <1.25 µM | Inhibition of cell proliferation.[4] |
| A-674563 | 0.4 µM (EC50) | Slows proliferation of tumor cells. |
| AKT-IN-1 | 0.1 - 10 µM | Inhibition of Akt phosphorylation. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
Objective: To determine the concentration range of this compound that effectively inhibits cell viability and to identify a non-toxic working concentration.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis to Confirm Akt Inhibition
Objective: To confirm that this compound is inhibiting the phosphorylation of Akt and its downstream targets in your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired non-toxic concentration of this compound or vehicle (DMSO) for the optimized duration (e.g., 1-4 hours).
-
Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for minimizing this compound toxicity and confirming efficacy.
References
Technical Support Center: Overcoming Resistance to Akt-IN-25
Welcome to the technical support center for Akt-IN-25, an allosteric AKT inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and understand mechanisms of resistance.
Disclaimer: this compound is used here as a representative allosteric AKT inhibitor. The data, resistance mechanisms, and troubleshooting advice are based on published studies for well-characterized allosteric AKT inhibitors, such as MK-2206, and may serve as a guide for your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. No significant decrease in cell viability after treatment. | A. Suboptimal Drug Concentration/Duration: The IC50 can vary significantly between cell lines. | A.1. Perform a Dose-Response and Time-Course Experiment: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.[1] |
| B. Inactive Compound: Improper storage or handling may have degraded the inhibitor. | B.1. Confirm Compound Activity: Test this compound on a known sensitive cell line (positive control) to verify its potency.[1] | |
| C. Intrinsic or Acquired Resistance: The cell line may have pre-existing resistance or have developed it during culture. | C.1. Verify Target Inhibition: Perform a Western blot to check for phosphorylation of Akt (S473/T308) and its downstream targets (e.g., PRAS40, GSK3β). If phosphorylation is not reduced, there may be a compound or experimental setup issue. If phosphorylation is reduced but viability is unaffected, proceed to investigate resistance mechanisms.[1] | |
| 2. High variability in results between replicate experiments. | A. Inconsistent Cell Seeding: Uneven cell numbers across wells. | A.1. Optimize Cell Seeding Protocol: Ensure a single-cell suspension before plating. Mix the cell suspension frequently during plating to prevent settling. Avoid using the outer wells of microplates, which are prone to evaporation ("edge effect").[2] |
| B. Cell Culture Conditions: Differences in passage number, cell confluency, or serum starvation times. | B.1. Standardize Culture Conditions: Use cells within a consistent, low passage number range. Seed cells to ensure they remain in the exponential growth phase for the duration of the experiment. If serum-starving, ensure the duration is consistent and sufficient for your cell line.[2] | |
| 3. p-Akt levels increase or do not decrease after treatment. | A. Feedback Loop Activation: Inhibition of the Akt/mTORC1 axis can relieve negative feedback on receptor tyrosine kinases (RTKs), leading to their reactivation and subsequent re-phosphorylation of Akt.[1][3] | A.1. Check Early Time Points: Measure p-Akt levels at earlier time points (e.g., 1-6 hours) before feedback loops are fully established. |
| B. ATP-Competitive Inhibitor Effect (Paradoxical Activation): Some ATP-competitive inhibitors can cause a paradoxical hyperphosphorylation of Akt. While this compound is allosteric, this phenomenon highlights complex pathway regulation.[4][5] | B.1. Focus on Downstream Targets: Assess the phosphorylation status of downstream effectors like GSK3β or PRAS40. Inhibition of these targets is a more reliable indicator of pathway suppression than p-Akt levels alone.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to allosteric AKT inhibitors like this compound?
A1: Acquired resistance can arise from several molecular changes within cancer cells. Key mechanisms identified in preclinical models include:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Cancer cells can compensate for AKT inhibition by upregulating RTKs like EGFR, HER2, or HGFR, which reactivates pro-survival signaling.[6]
-
Activation of Parallel Signaling Pathways: Resistance can be driven by the activation of compensatory pathways, such as the MAPK/ERK pathway.[1]
-
AKT Isoform Switching: In response to inhibitors, cancer cells may upregulate other AKT isoforms. For example, resistance to the allosteric inhibitor MK-2206 has been linked to a marked upregulation of AKT3.[3][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its effective intracellular concentration.[6]
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A systematic approach is recommended to identify the active resistance mechanism:
-
Phospho-RTK Array: Screen for the upregulation of multiple phosphorylated RTKs simultaneously to identify potential bypass tracks.[6]
-
Western Blotting: Validate findings from the RTK array and assess expression levels of key proteins, including AKT isoforms (Akt1, Akt2, Akt3), and markers of parallel pathways (e.g., p-ERK).[1][6]
-
Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding ABC transporters to check for overexpression.[6]
-
Functional Assays: Use a second inhibitor to block a suspected resistance pathway (e.g., an EGFR or MEK inhibitor) in combination with this compound to see if sensitivity is restored.[6]
Q3: My cells are resistant to this compound. Should I try an ATP-competitive AKT inhibitor instead?
A3: Yes, this could be a viable strategy. Distinct resistance mechanisms have been shown to arise between allosteric and ATP-competitive AKT inhibitors.[7][8] For instance, resistance to the allosteric inhibitor MK-2206 is often associated with alterations in the AKT protein itself, while resistance to ATP-competitive inhibitors can be driven by the activation of parallel signaling pathways like PIM signaling.[7][8] Therefore, cells resistant to an allosteric inhibitor may retain sensitivity to an ATP-competitive one.[7]
Q4: What quantitative differences in inhibitor sensitivity are expected between parental and resistant cells?
A4: The difference in sensitivity, typically measured by the half-maximal inhibitory concentration (IC50), can be substantial. Below is an example table illustrating expected changes for a breast cancer cell line that has developed resistance to an allosteric AKT inhibitor.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Key Molecular Change |
| T47D Parental | MK-2206 | 0.25 | - | Baseline |
| T47D Resistant | MK-2206 | 5.5 | 22-fold | Marked Upregulation of AKT3 |
| (Data is representative and based on findings reported for MK-2206 in T47D breast cancer cells[3]) |
Signaling Pathways & Workflows
Visual aids to understand the underlying biology and experimental logic.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol verifies on-target inhibition of the AKT pathway.
-
Cell Lysis:
-
Culture and treat cells with this compound for the desired time.
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[6]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[6]
-
-
Stripping and Re-probing (for Total Akt):
-
To normalize the p-Akt signal, the membrane can be stripped using a mild stripping buffer.
-
Wash, block, and re-probe the membrane with an antibody for total Akt.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]
-
-
Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the In-Vivo Bioavailability of Akt Inhibitors
Welcome to the technical support center for researchers utilizing Akt inhibitors in in-vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the bioavailability of these compounds, ensuring successful and reproducible experimental outcomes. Here, we will use a hypothetical Akt inhibitor, "Akt-IN-X," to represent a novel or poorly characterized compound with low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of our Akt inhibitor (Akt-IN-X) after oral administration in mice. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many kinase inhibitors. The primary causes often relate to the physicochemical properties of the compound itself. These can include:
-
Poor Aqueous Solubility: Many kinase inhibitors are highly lipophilic and have low solubility in aqueous solutions, which limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2][3][4]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.[2][5]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.
Q2: What are the initial steps to consider when formulating a poorly soluble Akt inhibitor like Akt-IN-X for in-vivo studies?
A2: A systematic approach to formulation development is crucial. Initial steps should involve:
-
Characterization of Physicochemical Properties: Determine the solubility of Akt-IN-X in various pharmaceutically relevant solvents and pH conditions.
-
Simple Formulations: Start with simple aqueous suspensions using wetting agents (e.g., Tween® 80, methylcellulose) to ensure uniform dosing.
-
Co-solvent Systems: Explore the use of co-solvents (e.g., PEG400, DMSO, ethanol) to increase solubility. However, be mindful of potential toxicity and off-target effects of the vehicle itself.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption by improving solubilization in the GI tract.[1][6][7]
Q3: How can we assess the impact of our formulation strategy on the bioavailability of Akt-IN-X?
A3: A pilot pharmacokinetic (PK) study is the most direct way to assess the impact of your formulation. This typically involves administering different formulations to small groups of animals (e.g., mice or rats) and collecting blood samples at various time points to determine the plasma concentration of the drug over time. Key parameters to compare are:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
An increase in Cmax and AUC for a new formulation compared to a simple suspension would indicate improved bioavailability.
Troubleshooting Guide
Issue 1: Akt-IN-X shows poor efficacy in an in-vivo cancer model despite potent in-vitro activity.
This common issue often points to insufficient drug exposure at the tumor site. The troubleshooting process should focus on confirming target engagement in vivo.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in-vivo efficacy.
Issue 2: High variability in plasma concentrations between individual animals.
High inter-animal variability can mask the true effect of the compound and make data interpretation difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. For suspensions, ensure the formulation is homogenous before each administration. |
| Food Effects | The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing. |
| Formulation Instability | Check if the drug is precipitating out of the formulation before or after administration. Prepare fresh formulations for each experiment. |
| Genetic Variability | In some cases, genetic differences in drug-metabolizing enzymes can lead to variable exposure. Ensure the use of a consistent and well-characterized animal strain. |
Enhancing Bioavailability: Formulation Strategies
For many kinase inhibitors, advanced formulation strategies are necessary to achieve adequate oral bioavailability.
Comparison of Formulation Strategies for a Hypothetical Akt Inhibitor (Akt-IN-X)
| Formulation | Composition | Cmax (ng/mL) | AUC (ng*h/mL) | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% Methylcellulose, 0.2% Tween® 80 in water | 50 ± 15 | 250 ± 75 | Simple to prepare, good for initial screening. | Low bioavailability, high variability. |
| Co-solvent Solution | 10% DMSO, 40% PEG400, 50% Saline | 200 ± 50 | 1200 ± 300 | Improved solubility and absorption. | Potential for vehicle toxicity at high doses. |
| Lipid-Based (SEDDS) | 30% Labrasol®, 40% Capryol® 90, 30% Cremophor® EL | 800 ± 150 | 6400 ± 1200 | Significant enhancement of bioavailability, can bypass first-pass metabolism.[6][7] | More complex to develop and characterize. |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a simple lipid-based formulation to improve the oral bioavailability of Akt-IN-X.
Materials:
-
Akt-IN-X
-
Labrasol® (lipid-based excipient)
-
Capryol® 90 (lipid-based excipient)
-
Cremophor® EL (surfactant)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath
Method:
-
Weigh the required amounts of Labrasol®, Capryol® 90, and Cremophor® EL into a glass vial based on the desired ratio (e.g., 30:40:30 w/w).
-
Place the vial in a water bath set to 40°C and stir with a magnetic stirrer until a homogenous mixture is formed.
-
Accurately weigh the required amount of Akt-IN-X and add it to the vehicle mixture.
-
Continue stirring at 40°C until the drug is completely dissolved. The final formulation should be a clear, yellowish, oily liquid.
-
Store the formulation in a tightly sealed container at room temperature, protected from light.
Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic design for an in-vivo PK study to evaluate a new formulation of Akt-IN-X.
Study Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Akt-IN-X in aqueous suspension (e.g., 10 mg/kg, oral gavage).
-
Group 2: Akt-IN-X in SEDDS formulation (e.g., 10 mg/kg, oral gavage).
-
-
Number of Animals: n=3-5 mice per time point.
-
Administration: Administer the designated formulation by oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein bleed) into heparinized tubes at the following time points: pre-dose (0), 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Akt-IN-X in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) for each formulation group using appropriate software (e.g., Phoenix WinNonlin, GraphPad Prism).
Signaling Pathway and Experimental Workflow Diagrams
Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[8][9][10][11][12] Akt inhibitors are designed to block this pathway, which is often hyperactivated in cancer.
Caption: Simplified PI3K/Akt signaling pathway and the action of Akt-IN-X.
General Workflow for Improving Bioavailability
This workflow provides a systematic approach for researchers facing bioavailability challenges with a novel compound.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. cusabio.com [cusabio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Experiments with Akt Pathway Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with Akt pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Akt inhibitors?
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a crucial role in cell survival, proliferation, and metabolism.[1] Akt inhibitors function by interfering with this pathway. They can be broadly categorized into:
-
ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream targets.[2][3]
-
Allosteric inhibitors: These inhibitors bind to a site other than the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state.[2][4] This can offer greater selectivity and reduced off-target effects.
Q2: What are the most critical downstream targets to assess for confirming Akt inhibition?
To confirm the inhibition of Akt activity, it is essential to probe for the phosphorylated forms of its key downstream substrates. A decrease in the phosphorylation of these targets, while total protein levels remain largely unchanged, indicates successful inhibition. Commonly used markers include:
-
Phospho-GSK3β (Ser9): Akt-mediated phosphorylation at Serine 9 inhibits GSK3β activity. A decrease in this signal is a strong indicator of reduced Akt activity.
-
Phospho-FOXO1 (Thr24)/FOXO3a (Thr32): Phosphorylation by Akt sequesters these transcription factors in the cytoplasm, inhibiting their pro-apoptotic functions. A decrease in their phosphorylation is expected upon Akt inhibition.
-
Phospho-PRAS40 (Thr246): As a component of the mTORC1 complex, its phosphorylation by Akt is a key step in mTORC1 activation. A reduced signal indicates a blockade in this pathway.
-
Phospho-S6 Ribosomal Protein (Ser235/236): As a downstream effector of mTORC1, a decrease in S6 phosphorylation can indirectly indicate Akt inhibition.
Q3: My Akt inhibitor shows lower potency in cell viability assays compared to published data. What are the potential reasons?
Discrepancies in inhibitor potency in cell viability assays (e.g., MTT, MTS) can arise from several experimental variables:
-
Assay Duration: The incubation time with the inhibitor can significantly affect the IC50 value. Longer incubation times may be necessary to observe cytotoxic or anti-proliferative effects.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome. Higher cell densities might require higher inhibitor concentrations to achieve the same effect.
-
Metabolic Activity of Cells: Assays like MTT measure metabolic activity as an indirect readout of cell viability. Some compounds may affect cellular metabolism without inducing cell death, leading to misleading results.
-
Inhibitor Stability: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Akt Signaling in Western Blots
Symptoms:
-
No decrease or inconsistent decrease in phosphorylation of Akt (e.g., p-Akt Ser473/Thr308) or its downstream targets (e.g., p-GSK3β).
-
High variability in p-Akt levels between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell line and experimental conditions. IC50 values can vary significantly between cell types. |
| Incorrect Treatment Timing | The kinetics of pathway inhibition can vary. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal duration of inhibitor treatment. |
| Inhibitor Inactivity/Degradation | Ensure proper storage of the inhibitor (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| High Basal Akt Activity | Incomplete serum starvation can lead to high basal p-Akt levels, masking the inhibitor's effect. Ensure complete serum starvation for an adequate period, specific to your cell line. |
| Phosphatase Activity | Endogenous phosphatases can dephosphorylate proteins during sample preparation. Always use lysis buffers containing fresh phosphatase and protease inhibitors and keep samples on ice. |
| Cell Culture Conditions | Variations in cell density, passage number, and serum starvation times can impact p-Akt levels. Standardize these parameters across all experiments. |
| Antibody Issues | Use a different antibody clone or perform a titration of your primary antibody to find the optimal concentration. For phospho-specific antibodies, blocking with 3-5% BSA in TBST is often preferred over milk. |
Problem 2: Unexpected or Off-Target Effects
Symptoms:
-
Cell death at concentrations lower than the reported IC50 for Akt inhibition.
-
Phenotypes that cannot be explained by the inhibition of the Akt pathway alone.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Off-Target Activity | Many kinase inhibitors have off-target effects, especially at higher concentrations. Review the inhibitor's selectivity profile. Compare the effects with a structurally different inhibitor targeting the same pathway. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Keep the final DMSO concentration low (typically below 0.1%). |
| Pathway Crosstalk and Compensation | Inhibition of the Akt pathway can sometimes lead to the compensatory activation of other pro-survival pathways, such as the MAPK/ERK or STAT3 pathways. Investigate the activation status of these parallel pathways via Western blot. |
| Drug-Induced Apoptosis | Prolonged or high-concentration treatment with an Akt inhibitor can induce apoptosis, leading to protein degradation. Perform a shorter time-course experiment and check for apoptosis markers like cleaved caspase-3 or cleaved PARP. |
Problem 3: Acquired Resistance to Akt Inhibitors
Symptoms:
-
Initial sensitivity to the inhibitor is lost over time with continuous treatment.
-
Resistant cell populations emerge.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | Cancer cells can compensate for Akt inhibition by upregulating RTKs like EGFR or HER2. Use a phospho-RTK array to screen for upregulated RTKs and validate with Western blotting. |
| Activation of Parallel Signaling Pathways | Resistance can be driven by the activation of compensatory pathways like the PIM kinases. |
| Akt Isoform Switching | Cells may respond to an inhibitor targeting one Akt isoform by upregulating other isoforms. For example, resistance to the allosteric inhibitor MK-2206 has been linked to the upregulation of AKT3. Assess the expression levels of all three Akt isoforms (Akt1, Akt2, Akt3) by Western blot. |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its efficacy. |
Experimental Protocols
Key Experiment 1: Western Blotting for Akt Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of Akt and its downstream targets.
-
Cell Seeding and Treatment:
-
Seed cells at a consistent density and allow them to adhere overnight.
-
Serum starve the cells for a period appropriate for the cell line (e.g., 4-24 hours) to reduce basal Akt activity.
-
Treat cells with the Akt inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, 5% BSA is often recommended.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK3β) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To normalize the data, strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH, β-actin).
-
Key Experiment 2: Cell Viability Assay (MTT/MTS)
This protocol outlines the steps for determining the effect of an Akt inhibitor on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed a uniform number of cells into each well of a 96-well plate. To minimize the "edge effect," avoid using the outer wells; instead, fill them with sterile media or PBS.
-
-
Inhibitor Treatment:
-
After allowing cells to adhere overnight, treat them with a range of inhibitor concentrations (serial dilutions). Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours). The optimal time will depend on the cell line and the inhibitor's mechanism of action.
-
-
Addition of Reagent:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
-
Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value of the inhibitor.
-
Visualizations
Caption: Simplified Akt signaling pathway and point of inhibition.
Caption: General experimental workflow for testing Akt inhibitors.
Caption: A logical troubleshooting workflow for Akt inhibition experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data from Akt-IN-25 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving the inhibitor Akt1&PKA-IN-2 , sometimes referred to as Akt-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is Akt1&PKA-IN-2 and what is its primary mechanism of action?
Akt1&PKA-IN-2, also known as (R)-29, is a potent, cell-permeable small molecule inhibitor that dually targets Akt1 and Protein Kinase A (PKA).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of both Akt1 and PKA, which prevents the phosphorylation of their downstream substrates.[3] At higher concentrations, it also shows inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[4][5][6][7]
Q2: I am not observing the expected decrease in phosphorylation of Akt or PKA substrates. What are the possible reasons?
Several factors could contribute to a lack of expected inhibition:
-
Suboptimal Inhibitor Concentration: Ensure the concentration of Akt1&PKA-IN-2 is appropriate for your specific cell line and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration.[1]
-
Incorrect Timing of Treatment: The kinetics of pathway inhibition can vary between cell types. A time-course experiment will help identify the optimal treatment duration.[1]
-
Cellular Context and Pathway Redundancy: The PI3K/Akt and PKA signaling pathways are part of a complex and interconnected network. In some cell lines, compensatory or redundant signaling pathways may be activated upon inhibition, masking the intended effect.[1]
-
Inhibitor Inactivity: Verify that the inhibitor has been stored correctly at -20°C or -80°C in a suitable solvent like DMSO and has not undergone multiple freeze-thaw cycles.[4]
Q3: My cell viability assay results are inconsistent or show unexpected increases in viability. What could be the cause?
Inconsistencies in cell viability assays (e.g., MTT, XTT) can arise from several factors:
-
Inconsistent Cell Seeding Density: Uneven cell numbers across wells can significantly impact viability readouts. Ensure a homogenous cell suspension and careful plating.[1]
-
Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can affect cell growth and viability. It is best to fill these wells with sterile media or PBS and not use them for experimental samples.
-
Inhibitor Precipitation: Visually inspect the culture medium for any signs of inhibitor precipitation after addition.
-
Direct MTT Reduction: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. A cell-free control experiment can test for this.[8]
-
Incomplete Formazan (B1609692) Solubilization: Ensure complete dissolution of the formazan crystals by using a sufficient volume of an appropriate solubilizing agent and adequate mixing.[8]
Q4: I am observing cellular effects that don't seem to be related to Akt or PKA inhibition. How can I investigate this?
Akt1&PKA-IN-2 has a known off-target effect on CDK2 at higher concentrations.[4][5][6][7] To determine if your observed phenotype is due to off-target effects, consider the following control experiments:
-
Use a Structurally Different Inhibitor: Compare the effects of Akt1&PKA-IN-2 with another known Akt or PKA inhibitor that has a different chemical structure and off-target profile.[1]
-
Rescue Experiments: If feasible, overexpress a constitutively active form of Akt1 or PKA to see if it can reverse the observed phenotype.[1]
-
Dose-Response Analysis: Correlate the unexpected effect with the concentration of Akt1&PKA-IN-2. If the effect only appears at concentrations significantly higher than the IC50 for Akt1 and PKA, it is more likely to be an off-target effect.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Akt1&PKA-IN-2
| Target | IC50 (µM) |
| Akt1 | 0.007 |
| PKAα | 0.01 |
| CDK2α | 0.69 |
Data sourced from multiple suppliers, all citing the original research.[2][4][5][6][7]
Experimental Protocols
Western Blotting for Phospho-Akt (Ser473) and Phospho-PKA Substrates
This protocol is designed to assess the inhibition of Akt and PKA signaling pathways by measuring the phosphorylation status of key downstream targets.
Materials:
-
Cell line of interest
-
Akt1&PKA-IN-2
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)[8][9]
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-PKA Substrate (RRXS/T)
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of Akt1&PKA-IN-2 for the determined optimal time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein or loading control.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells and culture medium
-
Akt1&PKA-IN-2
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of Akt1&PKA-IN-2. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Dual inhibition of Akt and PKA signaling pathways by Akt1&PKA-IN-2.
Caption: A logical workflow for troubleshooting unexpected experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Akt1&PKA-IN-2 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cyclin-dependent-kinase-2-cdk2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. benchchem.com [benchchem.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
A Comparative Guide to Akt Inhibitors for Researchers
An Objective Comparison of Performance and Mechanisms of Action
The Protein Kinase B (Akt) signaling pathway is a critical regulator of fundamental cellular processes including cell survival, proliferation, growth, and metabolism. Its frequent dysregulation in a wide array of cancers has established it as a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target Akt, each with distinct mechanisms of action and biochemical profiles.
This guide provides an objective comparison of several known Akt inhibitors, including the recently identified Akt-IN-25 . The performance of these inhibitors is compared using key quantitative metrics, and detailed experimental protocols are provided to support the presented data.
Note: While "this compound" has been identified as an Akt inhibitor that suppresses proliferation in pancreatic cancer cell lines with IC50 values in the low micromolar range[1], comprehensive biochemical data on its direct inhibitory constants (Kᵢ) against individual Akt isoforms were not available in the reviewed literature. Therefore, this guide focuses on comparing its cellular potency with other well-characterized Akt inhibitors.
Overview of Akt Inhibition Strategies
Akt inhibitors are broadly classified based on their mechanism of action. The two primary classes are:
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket within the kinase domain of Akt, preventing the phosphorylation of its downstream substrates. This class includes inhibitors like Afuresertib, Capivasertib, and Ipatasertib.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP pocket, typically at the interface of the Pleckstrin Homology (PH) and kinase domains. This binding locks Akt in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation. MK-2206 is a well-known example of an allosteric inhibitor.
Quantitative Comparison of Akt Inhibitors
The efficacy of an inhibitor is quantified by several parameters, including the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%, while Kᵢ is a measure of the inhibitor's binding affinity.
The following table summarizes the reported inhibitory activities of this compound and other prominent Akt inhibitors against the three Akt isoforms (Akt1, Akt2, Akt3).
| Inhibitor | Type | Akt1 | Akt2 | Akt3 | Cellular Potency (IC₅₀) |
| This compound | ATP-Competitive | - | - | - | 1.32 - 3.85 µM (Pancreatic Cancer Cells)[1] |
| Afuresertib (GSK2110183) | ATP-Competitive | Kᵢ: 0.08 nM[2][3][4] | Kᵢ: 2 nM | Kᵢ: 2.6 nM | EC₅₀ < 1 µM (in 21% of solid tumor lines) |
| Capivasertib (AZD5363) | ATP-Competitive | IC₅₀: 3 nM | IC₅₀: 7 nM | IC₅₀: 7 nM | IC₅₀ < 1 µM (in multiple breast cancer lines) |
| Ipatasertib (GDC-0068) | ATP-Competitive | IC₅₀: 5 nM | IC₅₀: 18 nM | IC₅₀: 8 nM | Mean IC₅₀: 0.11 - 2.56 µM (in various xenograft models) |
| MK-2206 | Allosteric | IC₅₀: 8 nM | IC₅₀: 12 nM | IC₅₀: 65 nM | Median IC₅₀: 2.2 µM (across PPTP in vitro panel) |
| A-443654 | ATP-Competitive | Kᵢ: 160 pM | Kᵢ: 160 pM | Kᵢ: 160 pM | EC₅₀: 0.1 µM (in MiaPaCa-2 cells) |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize Akt inhibitors.
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.
-
Objective: To determine the concentration of inhibitor required to reduce Akt kinase activity by 50% (IC₅₀) and to calculate the inhibition constant (Kᵢ).
-
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes.
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution (concentration near the Kₘ for Akt).
-
Peptide substrate (e.g., GSK3α peptide).
-
Test inhibitor (serially diluted).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega; or [γ-³³P]ATP for filter-binding assays).
-
-
Protocol (ADP-Glo™ method):
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 96-well or 384-well plate, add the recombinant Akt enzyme to each well.
-
Add the serially diluted inhibitor or vehicle (DMSO) control to the wells and incubate for a specified period (e.g., 60 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This method verifies that the inhibitor engages with Akt in a cellular context by measuring the phosphorylation status of Akt and its downstream substrates.
-
Objective: To assess the inhibitor's effect on the Akt signaling pathway within intact cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total-Akt, anti-p-GSK3β, anti-p-PRAS40).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the Akt inhibitor for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with SDS-PAGE loading buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
This assay measures the overall effect of the inhibitor on cell growth and survival.
-
Objective: To determine the inhibitor concentration that causes a 50% reduction in cell growth or viability (GI₅₀ or IC₅₀).
-
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
Test inhibitor.
-
Viability reagent (e.g., MTT, XTT, or Resazurin-based assays like AlamarBlue; luminescent assays like CellTiter-Glo).
-
-
Protocol (Resazurin-based method):
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle-only control.
-
Incubate the plate for a desired period (e.g., 72 or 96 hours) at 37°C in a CO₂ incubator.
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 1-4 hours at 37°C.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ value.
-
References
The Selectivity Profile of Akt Inhibitors: A Comparative Analysis
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell survival, proliferation, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making Akt a prime therapeutic target.[2][3] Inhibitors targeting Akt can be broadly classified as ATP-competitive and allosteric inhibitors.[2] The selectivity of these inhibitors across the human kinome is a critical factor in their clinical development and application.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values) of Capivasertib, Ipatasertib, and MK-2206 against Akt isoforms and a selection of off-target kinases. This data, compiled from various preclinical studies, highlights the distinct selectivity profiles of each compound.
| Kinase Target | Capivasertib (AZD5363) IC50 (nM) | Ipatasertib (GDC-0068) IC50 (nM) | MK-2206 IC50 (nM) |
| Akt1 | 0.1[4] | 5 | 5 |
| Akt2 | 2 | 18 | 12 |
| Akt3 | 2.6 | 8 | 65 |
| PRKG1α | - | 98 | - |
| PRKG1β | - | 69 | - |
| p70S6K | - | 860 | - |
| PKA | >1000-fold selective over Akt | 3100 (>100-fold selective over Akt) | No inhibitory activity in a panel of 250 kinases |
Note: A hyphen (-) indicates that specific data was not found in the reviewed sources. The selectivity of MK-2206 is noted as having no significant inhibition in a broad kinase panel, indicating high selectivity for Akt.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through large-scale kinase panel screening. A common methodology is the KINOMEscan™ assay platform, which is a competition binding assay.
Principle of the KINOMEscan™ Assay:
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The kinases are expressed, purified, and tagged with a proprietary DNA label. The test compound is incubated with the kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal. The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound.
A Generalized Kinase Inhibition Assay Protocol (Radiometric):
Radiometric assays are a common method for determining the enzymatic activity of kinases and the potency of inhibitors.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, MgCl2, DTT, and unlabeled ATP.
-
Kinase and Inhibitor Incubation: The purified kinase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Akt-IN-25 or comparator compounds) in the reaction buffer on ice.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate peptide and radiolabeled [γ-³³P]ATP. The reaction is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Quantification of Phosphorylation: The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
IC50 Determination: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Akt Signaling Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the central role of Akt in the PI3K signaling pathway and its downstream effects on cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway.
Conclusion
The selectivity of an Akt inhibitor is a critical determinant of its therapeutic window. While ATP-competitive inhibitors like Capivasertib and Ipatasertib show potent inhibition of all Akt isoforms, they also exhibit off-target effects on other kinases, particularly within the AGC kinase family. In contrast, allosteric inhibitors such as MK-2206 can offer a higher degree of selectivity. The choice of an appropriate Akt inhibitor for research or clinical development must consider this balance between on-target potency and off-target liabilities. The experimental protocols and comparative data presented here provide a foundational guide for researchers navigating the complex landscape of Akt-targeted therapies.
References
- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT kinases as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
Efficacy of Akt Inhibition in Combination Cancer Therapies: A Comparative Guide
The strategic targeting of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, has become a cornerstone of modern cancer therapy research.[1][2][3] Aberrant activation of this pathway is a common feature in many human cancers, often contributing to tumor progression and resistance to conventional treatments.[1][2] Akt inhibitors, by blocking a key node in this pathway, have shown promise in preclinical and clinical settings, particularly when used in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance.[1][4]
This guide provides a comparative overview of the efficacy of Akt inhibition, with a focus on the representative inhibitor Akt-IN-25, when combined with other cancer therapies. Due to the limited availability of specific combination therapy data for this compound, this guide incorporates representative data from other well-characterized Akt inhibitors to illustrate the principles and potential of this therapeutic strategy.
Mechanism of Action: The PI3K/Akt Signaling Pathway
This compound, like other Akt inhibitors, functions by interfering with the PI3K/Akt/mTOR signaling cascade.[5] This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activates PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a secondary messenger that recruits Akt to the cell membrane. Once at the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, proliferation, and metabolism.[2] By inhibiting Akt phosphorylation, this compound effectively blocks these downstream effects, leading to cell cycle arrest and inhibition of cell migration and proliferation.[5]
Efficacy of this compound as a Monotherapy
This compound has demonstrated inhibitory activity against pancreatic cancer cell lines. The primary mechanism involves the inhibition of Akt phosphorylation, leading to a halt in the cell cycle at the G1 phase and a reduction in cell migration.
| Cell Line | IC50 (μM) | Reference |
| PANC-1 | 3.05 | [5] |
| PATU-T | 1.32 | [5] |
| SUIT-2 | 3.85 | [5] |
Table 1: In Vitro Efficacy of this compound Monotherapy in Pancreatic Cancer Cell Lines.
Combination Therapy: Enhancing Antitumor Effects
The true potential of Akt inhibitors like this compound is often realized in combination with other cancer therapies. This approach can lead to synergistic effects, overcoming drug resistance and improving patient outcomes.
Combination with Chemotherapy
Combining Akt inhibitors with cytotoxic chemotherapy is a well-explored strategy. Akt activation is a known mechanism of resistance to various chemotherapeutic agents. By inhibiting Akt, cancer cells can be re-sensitized to the effects of these drugs.
| Cancer Type | Akt Inhibitor | Chemotherapy | Observed Effect |
| Ovarian Cancer | AZD5363 | Doxorubicin | Strong sensitization to doxorubicin, even in chemoresistant cell lines. |
| Various Solid Tumors | MK-2206 | Carboplatin/Paclitaxel | Tolerable combination with evidence of antitumor activity. |
| Advanced Prostate Cancer | Triciribine | - | Enhanced epithelial to mesenchymal transition (EMT) and metastasis, highlighting the complexity of Akt signaling in advanced disease.[6] |
Table 2: Representative Data on the Combination of Akt Inhibitors with Chemotherapy.
Combination with Targeted Therapy
Targeted therapies often focus on specific oncogenic drivers. However, resistance can develop through the activation of alternative signaling pathways, such as the PI3K/Akt pathway. Combining an Akt inhibitor with another targeted agent can block these escape routes.
| Cancer Type | Akt Inhibitor | Targeted Therapy | Observed Effect |
| HR+ HER2- Breast Cancer | Ipatasertib | Palbociclib (CDK4/6 inhibitor) | Preclinical rationale suggests overcoming resistance to CDK4/6 inhibition.[4] |
| KRAS-mutant Cancers | MK-2206 | Selumetinib (MEK inhibitor) | Durable responses observed in non-small cell lung cancer and ovarian cancer.[4] |
Table 3: Representative Data on the Combination of Akt Inhibitors with Targeted Therapies.
Combination with Immunotherapy
The PI3K/Akt pathway also plays a role in regulating the tumor microenvironment and immune responses.[7] Inhibition of this pathway can enhance the efficacy of immune checkpoint inhibitors.
| Cancer Type | Akt Inhibitor | Immunotherapy | Observed Effect |
| Various Solid Tumors | PI3K/Akt inhibitors | Anti-PD-1/PD-L1 | Inhibition of PI3K/Akt can decrease PD-L1 expression on cancer cells, potentially increasing T-cell mediated killing.[7] |
| Head and Neck Cancer | PI3K inhibitors | Immune Checkpoint Inhibitors | Preclinical studies show improved efficacy of immune checkpoint inhibitors.[8] |
Table 4: Representative Data on the Combination of Akt Inhibitors with Immunotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate the efficacy of Akt inhibitors in combination therapies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other therapies on cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the combination drug, or both for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Western Blot Analysis
Objective: To assess the inhibition of Akt phosphorylation and downstream signaling pathways.
Protocol:
-
Treat cells with this compound and/or the combination drug for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and other relevant downstream targets overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
The inhibition of Akt signaling presents a compelling strategy in cancer treatment, particularly when employed in combination with other therapeutic modalities. While specific data on this compound in combination therapies is emerging, the wealth of information available for other Akt inhibitors strongly supports the rationale for such approaches. The synergistic effects observed in preclinical and clinical studies highlight the potential to enhance antitumor activity, overcome resistance, and ultimately improve patient outcomes. Further investigation into the combination of this compound with various cancer therapies is warranted to fully elucidate its therapeutic potential.
References
- 1. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AKT as a Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suppression of Akt1- β-catenin pathway in advanced prostate cancer promotes TGFβ1-mediated epithelial to mesenchymal transition and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Combinations of Targeted Therapy and Immune Checkpoint Inhibitors in Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Akt Inhibition: A Comparative Guide to Akt-IN-25 and its Alternatives
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a frequently dysregulated protein in various cancers, playing a pivotal role in cell survival, proliferation, and therapeutic resistance.[1] Its significance as a therapeutic target has led to the development of numerous inhibitors.[1] These inhibitors are broadly categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.[1][2]
Understanding the Mechanisms: Allosteric vs. ATP-Competitive Inhibition
ATP-competitive inhibitors , as the name suggests, bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of downstream substrates.[1][3] This class includes inhibitors such as Ipatasertib and Capivasertib (AZD5363).[2][4]
Allosteric inhibitors , on the other hand, bind to a site distinct from the ATP-binding pocket, often at the interface between the pleckstrin homology (PH) domain and the kinase domain.[5][6] This binding induces a conformational change that locks Akt in an inactive state, preventing its localization to the plasma membrane and subsequent activation.[5][7] MK-2206 is a well-known example of an allosteric inhibitor.[2][4] The differing mechanisms of action can lead to distinct biological outcomes and resistance profiles.[2] For instance, resistance to allosteric inhibitors has been linked to mutations in AKT1, whereas resistance to ATP-competitive inhibitors may be driven by the activation of parallel signaling pathways.[2]
The Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs a multitude of cellular processes. The following diagram illustrates the key components of this pathway and the points of inhibition by Akt inhibitors.
Caption: The PI3K/Akt signaling pathway and points of intervention by different classes of Akt inhibitors.
Comparative Analysis of Akt Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and a selection of alternative Akt inhibitors across various cancer cell lines. It is important to note that IC50 values can vary between studies and cell lines due to differences in experimental conditions.[8]
| Inhibitor | Type | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound (Example) | ATP-Competitive | Akt1/2 | U87MG (Glioblastoma) | 125-250 | [9] |
| MK-2206 | Allosteric | Pan-Akt | MCF-7 (Breast Cancer) | ~2250 | [10] |
| NCI-N87 (Gastric Cancer) | >25000 | [11] | |||
| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-Akt | Various | - | [1][7] |
| Capivasertib (AZD5363) | ATP-Competitive | Pan-Akt | Various | ~10 (enzymatic) | [12] |
| Afuresertib (GSK2110183) | ATP-Competitive | Pan-Akt | MPM cell lines | Potent | [2] |
| GSK690693 | ATP-Competitive | Pan-Akt | Akt1/2/3 | 2, 13, 9 (enzymatic) | [1][13] |
| A-674563 | ATP-Competitive | Pan-Akt | Akt1 | Potent | [1] |
| Perifosine | Allosteric | Akt | MDA-MB-468 (Breast) | - | [14] |
Experimental Protocols
To ensure the reproducibility and comparability of results, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the efficacy of Akt inhibitors.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Akt inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Inhibitor Treatment: Prepare serial dilutions of the Akt inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Western Blotting for Akt Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated Akt (p-Akt) and total Akt, providing a direct measure of the inhibitor's target engagement.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-p-Akt Thr308, anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control.
Experimental Workflow for Akt Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an Akt inhibitor.
Caption: A generalized workflow for the preclinical assessment of Akt inhibitors.
Conclusion
While the direct reproducibility of this compound's effects across different laboratories remains to be explicitly documented, a comparative analysis with other Akt inhibitors provides valuable context for its potential efficacy and mechanism of action. The choice of an appropriate Akt inhibitor for research or therapeutic development will depend on various factors, including the specific cancer type, the underlying genetic alterations in the PI3K/Akt pathway, and the desired pharmacological profile.[2] The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible assessments of Akt inhibitor performance, ultimately contributing to more robust and comparable datasets within the scientific community.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 6. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. Allosteric AKT Inhibitors Target Synthetic Lethal Vulnerabilities in E-Cadherin-Deficient Cells [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Independent Verification of Akt-IN-25's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the inhibitory activity of Akt-IN-25. It offers a comparative analysis with established Akt inhibitors, namely MK-2206, Capivasertib (AZD5363), and AKT inhibitor VIII. Detailed experimental protocols and data presentation formats are provided to ensure a robust and objective evaluation.
Comparative Inhibitory Activity of Akt Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected Akt inhibitors across various cancer cell lines. This data serves as a benchmark for comparing the potency of this compound.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Akt (isoform(s) to be determined) | User-defined | User-defined | User-determined value |
| MK-2206 | Allosteric inhibitor of Akt1/2/3 | Akt1 | - | 8 |
| Akt2 | - | 12 | ||
| Akt3 | - | 65 | ||
| CNE-2 | Nasopharyngeal Carcinoma | Low µM range | ||
| HONE-1-EBV | Nasopharyngeal Carcinoma | Low µM range | ||
| C666-1 | Nasopharyngeal Carcinoma | Low µM range | ||
| Capivasertib (AZD5363) | Pan-Akt inhibitor (Akt1/2/3) | Akt1 | - | 3 |
| Akt2 | - | 7 | ||
| Akt3 | - | 7 | ||
| BT474c | Breast Cancer | ~300-800 (cellular substrate phosphorylation) | ||
| AKT inhibitor VIII (AKTi-1/2) | Akt1/2 | Akt1 | - | 58 |
| Akt2 | - | 210 | ||
| HCC827 | Non-Small Cell Lung Cancer | 4700 | ||
| NCI-H522 | Non-Small Cell Lung Cancer | 7250 | ||
| NCI-1651 | Non-Small Cell Lung Cancer | 9500 |
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. The points of intervention for various Akt inhibitors are highlighted.
Experimental Protocols
To independently verify the inhibitory activity of this compound, the following key experiments are recommended.
Western Blot Analysis of Akt Phosphorylation
This experiment directly assesses the ability of an inhibitor to block the phosphorylation of Akt at key activation sites (Threonine 308 and Serine 473) and the phosphorylation of downstream targets.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7, PC-3, or a line relevant to your research) and allow cells to adhere overnight. Treat cells with increasing concentrations of this compound, a known Akt inhibitor (e.g., MK-2206), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability, allowing for the calculation of the IC50 value.
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and control inhibitors. Include wells with vehicle control and media-only blanks.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
By following these protocols and comparing the results obtained for this compound with the provided data for established inhibitors, researchers can independently and objectively verify its inhibitory activity and potency.
Benchmarking Akt-IN-25: A Comparative Guide Against First-Generation Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Akt inhibitor, Akt-IN-25, against well-established first-generation Akt inhibitors, including the allosteric inhibitor MK-2206 and the alkylphospholipid perifosine. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and translational research by offering a side-by-side look at available data on efficacy, mechanism of action, and cellular effects.
Executive Summary
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. This has led to the development of numerous inhibitors targeting the Akt kinase. First-generation inhibitors have paved the way, demonstrating the therapeutic potential of targeting this node, while newer agents like this compound aim to offer improved potency, selectivity, or pharmacological properties. This guide synthesizes available preclinical data to facilitate a comprehensive comparison.
Data Presentation
The following tables summarize the in vitro potency of this compound and the first-generation inhibitors MK-2206 and perifosine.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions, such as cell lines, assay duration, and methodologies, may vary between studies.
Table 1: Comparison of In Vitro Anti-proliferative Activity (IC50)
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Pancreatic Cancer | PANC-1 | 3.05 | [1] |
| Pancreatic Cancer | PATU-T | 1.32 | [1] | |
| Pancreatic Cancer | SUIT-2 | 3.85 | [1] | |
| MK-2206 | Pancreatic Cancer | Panc-1 | 2.943 - 7.508 | [2][3] |
| Pancreatic Cancer | Mia PaCa-2 | - | [3] | |
| Various | Panel of cell lines | 2.2 (median) | ||
| Perifosine | Pancreatic Cancer | - | - | |
| Multiple Myeloma | MM.1S | 4.7 | [4] | |
| Various | Panel of cell lines | 0.6 - 8.9 | [5][6] |
Table 2: Mechanistic Comparison
| Feature | This compound | MK-2206 | Perifosine |
| Mechanism of Action | Inhibits Akt phosphorylation | Allosteric inhibitor, prevents conformational change to active state | Prevents Akt translocation to the cell membrane |
| Target | Akt | Akt1/2/3 (pan-Akt) | Pleckstrin homology (PH) domain of Akt |
| Binding Site | Not specified | Allosteric site | PH domain |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to characterize Akt inhibitors.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., PANC-1, Mia PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Akt inhibitor (e.g., this compound, MK-2206, or perifosine) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[3]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.[3]
-
Data Acquisition: For MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) and measure the absorbance at a specific wavelength (e.g., 570 nm). For CCK-8, measure the absorbance directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Akt Phosphorylation
This technique is used to determine the phosphorylation status of Akt and its downstream targets, providing evidence of target engagement.
-
Cell Lysis: Treat cells with the Akt inhibitor for a defined period. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The signal intensity can be quantified using densitometry.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified Akt kinase in the presence of an inhibitor.
-
Reaction Setup: In a microplate, combine purified active Akt enzyme, a specific substrate peptide (e.g., a GSK3-derived peptide), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. For non-radioactive assays (e.g., ADP-Glo), the amount of ADP produced is measured via a luminescence-based method.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Akt-IN-25
Disclaimer: No specific safety data sheet (SDS) for "Akt-IN-25" was found. This document provides guidance based on the properties of a closely related and well-characterized compound, "Akt Inhibitor X" (CAS 925681-41-0). It is imperative to consult the specific SDS provided by the supplier for the exact compound being used.
This guide furnishes researchers, scientists, and drug development professionals with crucial safety protocols, operational procedures, and disposal plans for handling this compound, a potent Akt inhibitor. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against potential exposure to this compound.
| Control Type | Specification |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is strongly recommended for all handling of the solid compound and preparation of stock solutions.[1] Ensure that eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If working outside of a fume hood and there is a risk of dust formation, a NIOSH-approved respirator is recommended. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage. The following data is for Akt Inhibitor X (CAS 925681-41-0) and should be considered representative.
| Property | Value |
| Molecular Formula | C₂₀H₂₅ClN₂O・HCl[1][2] |
| Molecular Weight | 381.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | - DMSO: ≥ 12.5 mg/mL - Ethanol: ~16 mg/mL - Water: ~1 mg/mL - PBS (pH 7.2): ~5 mg/mL |
| Storage Temperature | Store at -20°C for long-term stability. |
| Stability | Stable for at least 4 years when stored at -20°C. It is light-sensitive and hygroscopic. |
Handling and Storage Procedures
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Wear appropriate PPE, including gloves and eye protection, when unpacking the compound.
-
Confirm that the container is properly sealed.
Preparation of Stock Solutions:
-
Perform all weighing and solution preparation in a chemical fume hood to avoid inhalation of the solid powder.
-
Use a calibrated analytical balance and appropriate weighing paper or a weigh boat.
-
Slowly add the desired solvent (e.g., DMSO) to the solid to avoid splashing.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store stock solutions in tightly sealed vials at -20°C. It is recommended to make single-use aliquots to avoid repeated freeze-thaw cycles.
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Disposal Plan
This compound and any contaminated materials should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of in a clearly labeled hazardous waste container. |
| Contaminated Labware | Dispose of items such as pipette tips, tubes, and gloves in a designated hazardous waste bag. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed and properly labeled hazardous waste container. Do not pour down the drain. |
All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Experimental Protocols
General Protocol for a Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure to assess the effect of an Akt inhibitor on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Akt inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Akt inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell proliferation).
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Proliferation Assay
Caption: A step-by-step workflow for a typical cell proliferation (MTT) assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
